molecular formula C32H47N7O10 B8104176 Mal-amido-PEG2-Val-Cit-PAB-OH

Mal-amido-PEG2-Val-Cit-PAB-OH

Cat. No.: B8104176
M. Wt: 689.8 g/mol
InChI Key: XZJPXTDZCMWNAD-OUTSHDOLSA-N
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Description

Mal-amido-PEG2-Val-Cit-PAB-OH is a useful research compound. Its molecular formula is C32H47N7O10 and its molecular weight is 689.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N7O10/c1-21(2)29(31(46)37-24(4-3-13-35-32(33)47)30(45)36-23-7-5-22(20-40)6-8-23)38-26(42)12-16-48-18-19-49-17-14-34-25(41)11-15-39-27(43)9-10-28(39)44/h5-10,21,24,29,40H,3-4,11-20H2,1-2H3,(H,34,41)(H,36,45)(H,37,46)(H,38,42)(H3,33,35,47)/t24-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJPXTDZCMWNAD-OUTSHDOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N7O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Mal-amido-PEG2-Val-Cit-PAB-OH: Structure and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-amido-PEG2-Val-Cit-PAB-OH linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). We will delve into its chemical structure, intricate mechanism of action, and provide key data and experimental protocols relevant to its application in targeted cancer therapy.

Chemical Structure and Components

This compound is a multi-functional, cleavable linker designed for the targeted delivery of cytotoxic payloads. Its structure is meticulously crafted with distinct components, each serving a specific purpose in the overall function of the ADC.

The chemical formula for this compound is C32H47N7O10, with a molecular weight of approximately 689.77 g/mol .

The core components of the linker are:

  • Maleimide Group: This reactive group at one end of the linker enables the covalent conjugation of the linker to the monoclonal antibody (mAb). Specifically, it reacts with free thiol groups on cysteine residues of the antibody, forming a stable thioether bond.

  • PEG2 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer, consisting of two ethylene (B1197577) glycol units, is incorporated to enhance the hydrophilicity of the linker-payload complex. This improved solubility helps to prevent aggregation of the ADC, a common challenge in ADC development.

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's conditional cleavage mechanism. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.

  • p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the conjugated drug in its active form. The terminal hydroxyl (-OH) group is the attachment point for the cytotoxic payload.

Below is a diagram illustrating the modular structure of the this compound linker.

cluster_Linker This compound Linker Maleimide Maleimide PEG2 PEG2 Maleimide->PEG2 Val-Cit Val-Cit PEG2->Val-Cit PAB PAB Val-Cit->PAB OH OH PAB->OH Drug Drug OH->Drug Payload Attachment Antibody Antibody Antibody->Maleimide Cysteine Conjugation

Figure 1. Modular components of the this compound linker and its conjugation points to an antibody and a drug.

Mechanism of Action: From Systemic Circulation to Intracellular Drug Release

The efficacy of an ADC constructed with the this compound linker hinges on a sequence of well-orchestrated events, ensuring that the cytotoxic payload is delivered specifically to the target cancer cells, thereby minimizing off-target toxicity.

The mechanism of action can be broken down into the following key steps:

  • Target Recognition and Internalization: The ADC circulates in the bloodstream and the monoclonal antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells. Upon binding, the entire ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.

  • Lysosomal Trafficking: Once inside the cell, the endosome containing the ADC-antigen complex fuses with a lysosome. The lysosome is an acidic organelle rich in hydrolytic enzymes, including cathepsin B.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl (PAB) group of the linker. This enzymatic cleavage is the critical trigger for drug release.[1][2][3]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide unmasks an amino group on the PAB spacer. This initiates a rapid and spontaneous 1,6-elimination reaction.[4] This electronic cascade results in the fragmentation of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[4]

The following diagram illustrates the intracellular trafficking and cleavage cascade of an ADC utilizing this linker.

cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Antibody-Drug Conjugate Cancer_Cell Cancer Cell ADC->Cancer_Cell 1. Binding & Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome 2. Fusion Active_Drug Active Drug Lysosome->Active_Drug 3. Cathepsin B Cleavage 4. Self-Immolation Cell_Death Cell Death Active_Drug->Cell_Death Induces ADC_Synthesis ADC Synthesis & Characterization Plasma_Stability In Vitro Plasma Stability Assay ADC_Synthesis->Plasma_Stability Enzymatic_Cleavage Cathepsin B Cleavage Assay ADC_Synthesis->Enzymatic_Cleavage Cytotoxicity_Assay In Vitro Cytotoxicity Assay ADC_Synthesis->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Plasma_Stability->In_Vivo_Studies Enzymatic_Cleavage->In_Vivo_Studies Cytotoxicity_Assay->In_Vivo_Studies

References

The Function of the Valine-Citrulline Dipeptide in Cleavable Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The valine-citrulline (Val-Cit) dipeptide has emerged as a cornerstone in the design of cleavable linkers for antibody-drug conjugates (ADCs). Its remarkable success lies in its ability to remain stable in systemic circulation and undergo efficient cleavage by specific lysosomal proteases, primarily Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release of cytotoxic payloads within cancer cells maximizes therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the Val-Cit dipeptide's function, mechanism of action, and key performance characteristics. It also includes a comparative analysis with the Val-Ala linker and detailed experimental protocols for the evaluation of ADCs featuring this critical linker technology.

Introduction to Cleavable Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] The linker, a chemical bridge connecting the antibody to the payload, is a critical component that dictates the overall performance of the ADC.[1] Linkers can be broadly categorized as non-cleavable or cleavable. Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be selectively cleaved in response to specific triggers within the tumor microenvironment or inside the cancer cell.[2] Enzyme-sensitive linkers, such as those containing the Val-Cit dipeptide, are a prominent class of cleavable linkers that have been successfully incorporated into several clinically approved ADCs.[3][4]

The Val-Cit Dipeptide Linker: A Core Component

Structure and Composition

The Val-Cit linker is a dipeptide composed of L-valine and L-citrulline.[1] In a typical ADC construct, the Val-Cit dipeptide is coupled to a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC).[5] The PABC spacer is essential for the efficient and traceless release of the payload, as it sterically separates the drug from the dipeptide, allowing for unhindered access by the cleaving enzyme.[6] The entire linker-payload cassette is then conjugated to the antibody, often through a maleimide (B117702) group that reacts with a reduced cysteine residue on the antibody.

Mechanism of Action: Targeted Payload Release

The targeted release of the cytotoxic payload from a Val-Cit-PABC-linked ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[7]

  • Receptor-Mediated Endocytosis: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis, initially forming an endosome.[7]

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle rich in degradative enzymes and characterized by an acidic pH (4.5-5.5).[7]

  • Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B, a cysteine protease that is often overexpressed in tumor cells.[1][5] The cleavage occurs at the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[8]

  • Self-Immolation and Payload Liberation: The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction of the PABC spacer.[9] This electronic cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[9] This "self-immolative" mechanism ensures a clean and efficient release of the drug inside the target cell.[9]

cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) (Val-Cit Linker Stable) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Fusion Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation Payload Active Cytotoxic Payload SelfImmolation->Payload CellDeath Tumor Cell Death Payload->CellDeath

ADC Internalization and Payload Release Pathway

Key Performance Characteristics of Val-Cit Linkers

Enzymatic Cleavage and Specificity

While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to this process.[7][10] This redundancy can be advantageous, as it reduces the likelihood of resistance developing due to the downregulation of a single protease.[7] The Val-Cit sequence is highly preferred by Cathepsin B, with the hydrophobic valine residue fitting into the S2 subsite and the citrulline residue occupying the S1 subsite of the enzyme's active site.[9]

Plasma Stability

An ideal linker must be stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. The Val-Cit linker generally exhibits good stability in human plasma.[6] However, it has been shown to be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase and, notably, the mouse-specific carboxylesterase Ces1C.[7][11][12] This instability in mouse plasma can complicate preclinical evaluation and may lead to reduced efficacy and increased toxicity in rodent models.[6][13]

Hydrophobicity and Drug-to-Antibody Ratio (DAR)

The Val-Cit-PABC linker, particularly when combined with hydrophobic payloads like monomethyl auristatin E (MMAE), can increase the overall hydrophobicity of the ADC.[14] This can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), which can negatively impact the ADC's manufacturing, pharmacokinetics, and safety profile.[14][15]

Bystander Effect

The bystander effect is the ability of a released cytotoxic payload to diffuse out of the target antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[16] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen. For the bystander effect to occur, the released payload must be membrane-permeable. The cleavage of the Val-Cit linker within a target cell releases the payload in its active, membrane-permeable form, enabling it to exert a bystander effect.

Comparative Analysis with Val-Ala Linkers

The valine-alanine (Val-Ala) dipeptide is another commonly used protease-cleavable linker. It shares a similar cleavage mechanism to Val-Cit, being a substrate for Cathepsin B.[5] However, there are key differences:

  • Cleavage Rate: The Val-Ala linker is generally cleaved by Cathepsin B at a slower rate than the Val-Cit linker, approximately half the rate in some studies.[6]

  • Hydrophobicity: The Val-Ala linker is less hydrophobic than the Val-Cit linker.[3][15] This can be advantageous in reducing ADC aggregation, especially when working with hydrophobic payloads or aiming for higher DARs.[15] This improved biophysical property can lead to better manufacturing feasibility and a potentially improved safety profile.[15]

Data Presentation: Quantitative Comparison of Linker Properties

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Key ObservationsReference(s)
Val-Cit BaselineConsidered the benchmark for efficient cleavage.[6][7]
Val-Ala ~50%Slower cleavage but offers lower hydrophobicity.[6]
Phe-Lys ~30-fold faster (isolated enzyme)Rapidly cleaved by isolated Cathepsin B, but similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[7][17]

Table 2: Plasma Stability of Val-Cit Containing ADCs

SpeciesKey Enzyme(s) Involved in Premature CleavageObserved StabilityReference(s)
Human Neutrophil ElastaseGenerally stable.[7][14]
Mouse Carboxylesterase 1C (Ces1C)Prone to premature cleavage, leading to reduced half-life.[6][11][12][13]
Rat -Generally stable.[17]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of payload release from a Val-Cit-linked ADC in the presence of purified Cathepsin B.

Materials:

  • ADC construct with Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT

  • Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B solution in Assay Buffer at 37°C for 15 minutes to ensure full activation.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. A typical final ADC concentration is in the micromolar range (e.g., 10 µM).

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[7]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding an excess of cold Quenching Solution.

  • Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, released payload, and any intermediates.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ActivateEnzyme Activate Cathepsin B (37°C, 15 min) Mix Mix Activated Enzyme and ADC Solution ActivateEnzyme->Mix PrepareADC Prepare ADC Solution in Assay Buffer PrepareADC->Mix Incubate Incubate at 37°C Mix->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench Reaction with Acetonitrile/TFA Sample->Quench HPLC HPLC Analysis (Quantify Released Payload) Quench->HPLC Data Plot Payload Release vs. Time HPLC->Data

Experimental Workflow for In Vitro ADC Cleavage Assay
In Vitro Plasma Stability Assay (LC-MS)

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.

Materials:

  • Test ADC

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS system

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 1 mg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C until analysis.

  • Sample Preparation: Thaw the samples and process them to isolate the ADC (e.g., using protein A affinity capture) or extract the free payload.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio) or the concentration of the released payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability and half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC construct

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[1][18]

Conclusion

The Val-Cit dipeptide is a highly effective and clinically validated component of cleavable linkers for antibody-drug conjugates. Its ability to be selectively cleaved by lysosomal proteases within tumor cells enables the targeted release of potent cytotoxic payloads, leading to a wide therapeutic window. However, researchers and drug developers must consider its potential for premature cleavage in certain preclinical species and its contribution to the overall hydrophobicity of the ADC. A thorough understanding of the Val-Cit linker's properties and the use of robust experimental protocols for its evaluation are essential for the successful development of next-generation ADCs. The choice between Val-Cit and other linkers, such as Val-Ala, should be made based on the specific characteristics of the antibody, payload, and desired therapeutic profile.

References

An In-depth Technical Guide to the Synthesis of Mal-amido-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Mal-amido-PEG2-Val-Cit-PAB-OH, a critical linker component in the development of Antibody-Drug Conjugates (ADCs). The document outlines the multi-step chemical synthesis, including detailed experimental protocols and quantitative data to support reproducibility. The synthesis involves the preparation of two key intermediates: a protected peptide linker, Fmoc-Val-Cit-PAB-OH, and the maleimide-containing polyethylene (B3416737) glycol (PEG) derivative, Mal-amido-PEG2-acid. These intermediates are subsequently coupled, followed by deprotection, to yield the final product.

Synthesis Pathway Overview

The synthesis of this compound is a convergent process. The overall strategy involves three main stages:

  • Synthesis of the Protected Dipeptide-PAB Core (Fmoc-Val-Cit-PAB-OH): This stage involves the sequential coupling of amino acids and the p-aminobenzyl alcohol (PAB) spacer, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Preparation of the Maleimide-PEG Moiety (Mal-amido-PEG2-acid): This component provides the reactive handle for conjugation to antibodies and a hydrophilic spacer to improve the physicochemical properties of the resulting ADC. This intermediate is commercially available or can be synthesized.

  • Coupling and Deprotection: The Fmoc-protected dipeptide-PAB core is deprotected to expose the free amine, which is then coupled with Mal-amido-PEG2-acid to form the final product.

The following diagram illustrates the logical flow of the synthesis pathway.

Synthesis_Pathway cluster_val_cit_pab Synthesis of Val-Cit-PAB-OH Core cluster_peg Maleimide-PEG Moiety cluster_final Final Coupling Fmoc_Cit Fmoc-L-Citrulline Fmoc_Cit_PABOH Fmoc-Cit-PAB-OH Fmoc_Cit->Fmoc_Cit_PABOH HATU, DIPEA PABOH p-Aminobenzyl alcohol (PAB-OH) PABOH->Fmoc_Cit_PABOH H2N_Cit_PABOH H2N-Cit-PAB-OH Fmoc_Cit_PABOH->H2N_Cit_PABOH Piperidine (B6355638) Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PAB-OH H2N_Cit_PABOH->Fmoc_Val_Cit_PABOH Fmoc_Val_OSu Fmoc-L-Valine-OSu Fmoc_Val_OSu->Fmoc_Val_Cit_PABOH H2N_Val_Cit_PABOH H2N-Val-Cit-PAB-OH Fmoc_Val_Cit_PABOH->H2N_Val_Cit_PABOH Piperidine Final_Product This compound H2N_Val_Cit_PABOH->Final_Product HATU, DIPEA Mal_PEG_Acid Mal-amido-PEG2-acid Mal_PEG_Acid->Final_Product

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Part 1: Synthesis of Fmoc-Val-Cit-PAB-OH

Step 1.1: Synthesis of Fmoc-Cit-PAB-OH

  • To a solution of Fmoc-L-Citrulline (1.0 equivalent) and p-aminobenzyl alcohol (3.0 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent).

  • Stir the mixture for 30 minutes at room temperature.

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 30 hours in the dark.

  • Remove the DMF under reduced pressure.

  • Purify the residue by flash column chromatography.

Step 1.2: Synthesis of Fmoc-Val-Cit-PAB-OH

  • Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M) and treat with piperidine (5.0 equivalents).

  • Stir the solution at room temperature for 4 hours to remove the Fmoc protecting group.

  • Remove the solvent and excess piperidine under reduced pressure.

  • Wash the resulting solid with diethyl ether and dichloromethane (B109758) and dry under vacuum.

  • Dissolve the deprotected intermediate in fresh DMF (0.2 M).

  • Add Fmoc-L-Valine-N-hydroxysuccinimide ester (Fmoc-Val-OSu) (1.1 equivalents) to the solution and stir at room temperature for 16 hours.[1]

  • Remove the DMF under reduced pressure.

  • Dissolve the crude product in methanol (B129727) and purify by silica (B1680970) gel flash column chromatography using a methanol/dichloromethane gradient.[1]

Part 2: Synthesis of H2N-Val-Cit-PAB-OH
  • Dissolve Fmoc-Val-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M).

  • Add piperidine (5.0 equivalents) and stir at room temperature for 4 hours.[1]

  • Remove the solvent and excess piperidine under reduced pressure to yield the crude amine, H2N-Val-Cit-PAB-OH, which is used in the next step without further purification.

Part 3: Coupling of Mal-amido-PEG2-acid with H2N-Val-Cit-PAB-OH
  • Dissolve H2N-Val-Cit-PAB-OH (1.0 equivalent) and Mal-amido-PEG2-acid (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) to obtain the final product, this compound.[][3]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound, including typical yields and purity.

Table 1: Synthesis of Fmoc-Val-Cit-PAB-OH Intermediates

StepProductStarting MaterialsKey ReagentsSolventReaction TimeTypical YieldPurity
1.1Fmoc-Cit-PAB-OHFmoc-L-Citrulline, p-Aminobenzyl alcoholHATU, DIPEADMF30 h>96%[1]>95%
1.2Fmoc-Val-Cit-PAB-OHH2N-Cit-PAB-OH, Fmoc-Val-OSu-DMF16 h85% (2 steps)[1]>95%[4]

Table 2: Final Product Synthesis

StepProductStarting MaterialsKey ReagentsSolventReaction TimeTypical YieldPurity
2H2N-Val-Cit-PAB-OHFmoc-Val-Cit-PAB-OHPiperidineDMF4 hQuantitative (crude)-
3This compoundH2N-Val-Cit-PAB-OH, Mal-amido-PEG2-acidHATU, DIPEADMF12-24 hNot specified>95%

Characterization

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity. Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The presented protocols and data are intended to assist researchers and drug development professionals in the preparation of this important ADC linker. Adherence to the described procedures and careful monitoring of the reactions are crucial for achieving high yields and purity of the final product.

References

The Role of the PEG2 Spacer in Linker Hydrophilicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugate Design

In the landscape of modern therapeutics, the linker connecting a targeting moiety to a functional molecule—be it a cytotoxic payload in an Antibody-Drug Conjugate (ADC) or an E3 ligase recruiter in a PROTAC—is a critical determinant of the overall efficacy, safety, and developability of the agent. Far from being a simple spacer, the linker's physicochemical properties profoundly influence the conjugate's behavior. Among the most crucial of these properties is hydrophilicity.

Many potent therapeutic payloads and complex small molecules are inherently hydrophobic, leading to challenges such as poor aqueous solubility, a tendency to aggregate, rapid systemic clearance, and reduced therapeutic efficacy.[1][2] Incorporating hydrophilic spacers into the linker design is a key strategy to mitigate these issues. This guide provides an in-depth technical examination of the diethylene glycol (PEG2) spacer, a fundamental building block used to enhance linker hydrophilicity and optimize the performance of advanced bioconjugates.

The PEG2 Spacer: A Molecular Basis for Hydrophilicity

The PEG2 spacer is the shortest discrete polyethylene (B3416737) glycol unit, consisting of two repeating ethylene (B1197577) glycol monomers. Its chemical structure, –(OCH₂CH₂)₂–, is simple yet highly effective at imparting hydrophilicity.

The mechanism behind this property lies in the repeating ether oxygen atoms along the ethylene backbone. These oxygen atoms possess lone pairs of electrons, making them excellent hydrogen bond acceptors.[] In an aqueous environment, the PEG2 spacer forms a dynamic hydrogen-bonding network with surrounding water molecules. This "hydration shell" effectively shields the hydrophobic regions of the payload or other parts of the conjugate, increasing its overall water solubility and preventing intermolecular hydrophobic collapse that leads to aggregation.[][4]

Caption: PEG2 spacer forming hydrogen bonds with water.

Impact on Physicochemical and Pharmacological Properties

The introduction of a PEG2 spacer initiates a cascade of beneficial changes to a molecule's properties. Even short PEG chains can significantly improve the aqueous solubility of hydrophobic payloads like auristatins and maytansinoids, which is critical for ADC formulation and in vivo stability.[] In the context of PROTACs, which are often large molecules that violate traditional "rule-of-five" guidelines, PEG linkers are essential for improving solubility and permeability.[5][6]

G PEG2 PEG2 Spacer Incorporation HBond Increased Hydrogen Bonding Capacity PEG2->HBond Hydro Enhanced Hydrophilicity (↓LogP) HBond->Hydro Agg Reduced Aggregation Hydro->Agg Sol Increased Aqueous Solubility Hydro->Sol PK Improved Pharmacokinetics (e.g., Slower Clearance) Agg->PK DAR Potential for Higher Drug-to-Antibody Ratio (DAR) Agg->DAR Sol->PK Sol->DAR

Caption: Logical flow of property improvements from PEG2 incorporation.

Quantitative Analysis of PEG-Mediated Hydrophilicity

The impact of PEG spacers on hydrophilicity can be quantified using several analytical techniques. The partition coefficient (LogD) is a common measure, where a more negative value indicates greater hydrophilicity. Studies have consistently shown that increasing PEG length leads to more hydrophilic compounds.

Compound TypeLinker/SpacerLogD (pH 7.4)Analytical MethodReference
PSMA RadioligandNon-PEGylated> -3.0Octanol/PBS Partition[7]
PSMA RadioligandPEG4 -3.06 ± 0.15Octanol/PBS Partition[7]
PSMA RadioligandPEG8 -4.27 ± 0.26Octanol/PBS Partition[7]
ADCGlucuronide-MMAE (PEG2) Not specifiedHIC[4]
ADCGlucuronide-MMAE (PEG4) Not specifiedHIC[4]
ADCGlucuronide-MMAE (PEG8) Not specifiedHIC[4]

Note: While direct LogP/D values for PEG2 specifically are not always isolated in literature, the trend is clear. Hydrophobic Interaction Chromatography (HIC) is another powerful tool where more hydrophilic molecules elute earlier (have shorter retention times). Studies on ADCs with increasing PEG spacer lengths (PEG2, PEG4, PEG8) show a corresponding decrease in HIC retention time, confirming the direct relationship between PEG length and hydrophilicity.[4]

Detailed Experimental Protocols

Accurate evaluation of linker properties requires robust and reproducible experimental methods.

Protocol: Synthesis of a PEG2-Containing Drug-Linker

This protocol provides a general workflow for conjugating a cytotoxic drug to a heterobifunctional PEG2 linker for use in an ADC.

  • Objective: To synthesize a maleimide-PEG2-PABC-MMAE drug-linker construct.

  • Materials:

    • Maleimide-PEG2-NHS ester (heterobifunctional linker)

    • Monomethyl auristatin E (MMAE, payload)

    • Anhydrous Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Reverse-phase HPLC for purification

    • Mass Spectrometer for characterization

  • Procedure:

    • Dissolve MMAE (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the MMAE solution to act as a non-nucleophilic base.

    • In a separate vial, dissolve Maleimide-PEG2-NHS ester (1.1 eq) in anhydrous DMF.

    • Add the linker solution dropwise to the MMAE solution while stirring at room temperature.

    • Allow the reaction to proceed for 2-4 hours, monitoring progress with LC-MS.

    • Upon completion, quench the reaction by adding a small amount of water.

    • Purify the crude product using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired product, confirm identity and purity (>95%) by LC-MS, and lyophilize to obtain the final drug-linker construct.[8]

Protocol: Measurement of Hydrophilicity via HIC

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity and is a standard method for characterizing ADCs.

  • Objective: To compare the relative hydrophobicity of ADCs with different linkers.

  • Materials:

    • HIC column (e.g., Tosoh Butyl-NPR)

    • HPLC system

    • Buffer A: 1.5 M ammonium (B1175870) sulfate, 50 mM sodium phosphate, pH 7.0

    • Buffer B: 50 mM sodium phosphate, 20% isopropanol, pH 7.0

    • ADC samples (e.g., mAb-PEG2-Payload, mAb-Alkyl-Payload) at 1 mg/mL

  • Procedure:

    • Equilibrate the HIC column with 100% Buffer A.

    • Inject 20-50 µg of the ADC sample onto the column.

    • Run a linear gradient from 100% Buffer A to 100% Buffer B over 30 minutes.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Analysis: The retention time of the ADC is inversely proportional to its hydrophilicity. An ADC containing a PEG2 linker is expected to have a shorter retention time compared to an equivalent ADC with a more hydrophobic alkyl linker.[9]

Application and Workflow in Drug Development

The rational design of linkers is an integral part of the ADC and PROTAC development pipeline. The workflow involves synthesizing a library of conjugates with varying linkers and systematically evaluating their properties.

G A Linker Design & Synthesis (e.g., PEG2 vs Alkyl) B Conjugation to Antibody/Ligand A->B C Purification & Characterization (SEC, HIC, MS) B->C D Physicochemical Analysis (Solubility, Aggregation, LogD) C->D E In Vitro Evaluation (Cell Potency, Stability) D->E F In Vivo Evaluation (Pharmacokinetics, Efficacy) E->F G Lead Candidate Selection F->G

Caption: Experimental workflow for evaluating linker performance.

In ADCs, the use of hydrophilic PEG linkers allows for the successful development of conjugates with high drug-to-antibody ratios (DAR) of 8, which would otherwise be prone to aggregation if purely hydrophobic linkers were used.[2][4] This can enhance the therapeutic potency by delivering more payload to the target cell per binding event.[2]

Conclusion

The PEG2 spacer, though the shortest of the PEG series, is a powerful and fundamental tool in modern drug development. By leveraging its ability to form hydrogen bonds with water, it effectively increases the hydrophilicity of bioconjugates. This single modification leads to a cascade of benefits, including enhanced aqueous solubility, reduced aggregation, and improved pharmacokinetic profiles.[2][4][10] While the optimal linker design must be empirically determined for each unique conjugate, the incorporation of PEG2 and other short PEG units provides a reliable and well-established strategy to overcome the challenges associated with hydrophobic molecules, thereby expanding the druggable space and accelerating the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation of Mal-amido-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the cleavable linker, Mal-amido-PEG2-Val-Cit-PAB-OH, to a monoclonal antibody (mAb). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a powerful class of therapeutics designed for targeted delivery of cytotoxic agents to cancer cells.[1][2] The protocol outlines the necessary steps from antibody preparation to the final purification and characterization of the resulting ADC.

The linker, this compound, incorporates several key features: a maleimide (B117702) group for covalent attachment to the antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for selective drug release within the lysosome of target cells, and a p-aminobenzyl alcohol (PAB) self-immolative spacer to ensure the release of an unmodified active drug.[3][4][5]

Overview of the Conjugation Workflow

The overall process involves three main stages:

  • Antibody Preparation: Partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

  • Conjugation Reaction: Reaction of the maleimide group of the linker with the generated free thiols on the antibody.

  • Purification and Characterization: Removal of unreacted linker and characterization of the resulting ADC to determine the drug-to-antibody ratio (DAR).

Conjugation_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb with Free Thiols mAb->Reduced_mAb Reduction (TCEP) Crude_ADC Crude ADC Mixture Reduced_mAb->Crude_ADC Linker Mal-amido-PEG2-Val-Cit-PAB-Drug Linker->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., HIC) Characterization Characterization (DAR) Purified_ADC->Characterization

Caption: High-level workflow for the conjugation of this compound to an antibody.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurpose
Monoclonal Antibody (mAb)User-definedTo be conjugated
This compoundVariousLinker for conjugation
Tris(2-carboxyethyl)phosphine (TCEP)Standard SupplierReducing agent for antibody disulfide bonds
N-acetylcysteineStandard SupplierQuenching agent for unreacted maleimide groups
Phosphate Buffered Saline (PBS), pH 7.4Standard SupplierBuffer for antibody solution and reactions
Dimethyl sulfoxide (B87167) (DMSO), anhydrousStandard SupplierSolvent for linker stock solution
Hydrophobic Interaction Chromatography (HIC) ColumnVariousFor purification of the ADC
HIC Buffer A (High Salt)User-preparede.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
HIC Buffer B (Low Salt)User-preparede.g., 50 mM sodium phosphate, pH 7.0
Desalting ColumnVariousFor buffer exchange
Step-by-Step Conjugation Protocol

Step 1: Antibody Preparation (Reduction)

This step involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups necessary for conjugation. The degree of reduction can be controlled to achieve a desired average drug-to-antibody ratio (DAR).

  • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.[1]

  • Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

  • Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2.5-fold molar excess of TCEP per antibody. The exact ratio may need to be optimized for the specific antibody to achieve the desired DAR.[1]

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[6][7]

  • After incubation, remove the excess TCEP using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.4). This step is crucial to prevent the reduction of the maleimide linker in the subsequent step.

Step 2: Preparation of the Linker-Drug Conjugate

The this compound linker needs to be conjugated to the cytotoxic drug before its attachment to the antibody. This process typically involves activating the hydroxyl group on the PAB moiety and reacting it with an amine-containing drug. The specifics of this reaction are dependent on the drug being used and are beyond the scope of this protocol. For this protocol, we will assume a pre-formed "Mal-amido-PEG2-Val-Cit-PAB-Drug" conjugate is available.

Step 3: Conjugation Reaction

In this step, the maleimide-activated linker-drug is added to the reduced antibody, where it reacts with the free thiol groups.[1]

  • Adjust the concentration of the reduced antibody to 5 mg/mL in the conjugation buffer (PBS, pH 7.0-7.5).[][9] The reaction of maleimides with thiols is highly specific within a pH range of 6.5 to 7.5.[]

  • Prepare a stock solution of the Mal-amido-PEG2-Val-Cit-PAB-Drug in anhydrous DMSO.

  • Add the maleimide-linker-drug solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.[1]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.[1]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[10]

  • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide-linker-drug.[1] Incubate for an additional 20-30 minutes.

Conjugation_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Reduced_mAb Reduced mAb (-SH groups) Conditions pH 7.0-7.5 Room Temperature 1-2 hours Reduced_mAb->Conditions Maleimide_Linker Maleimide-Linker-Drug Maleimide_Linker->Conditions ADC Antibody-Drug Conjugate (Thioether Bond) Conditions->ADC

Caption: Schematic of the maleimide-thiol conjugation reaction.

Step 4: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker-drug, quenching reagent, and to separate the different ADC species based on their drug-to-antibody ratio.[1] Hydrophobic Interaction Chromatography (HIC) is a commonly used and effective technique for this purpose.[1][11]

  • Equilibrate the HIC column with HIC Buffer A (high salt).

  • Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column.

  • Load the diluted sample onto the equilibrated HIC column.

  • Elute the ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). Species with higher DARs are more hydrophobic and will elute later in the gradient.[1]

  • Collect fractions corresponding to the desired DAR species.

  • Pool the collected fractions and desalt into a suitable formulation buffer using a desalting column or tangential flow filtration.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC and can be determined using several methods, including UV-Vis spectroscopy and mass spectrometry.

UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.

  • Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients and the Beer-Lambert law. A correction factor for the drug's absorbance at 280 nm should be applied for an accurate antibody concentration measurement.

  • The DAR is calculated as the molar concentration of the drug divided by the molar concentration of the antibody.

Mass Spectrometry (MS):

Intact mass analysis of the purified ADC can provide a more detailed picture of the DAR distribution, showing the relative abundance of species with different numbers of drugs conjugated.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
Antibody Reduction
Antibody Concentration5-10 mg/mL
TCEP to Antibody Molar Ratio2.5 - 5 fold excessOptimize for desired DAR
Incubation Time1-2 hours
Incubation Temperature37°C
Conjugation Reaction
Reduced Antibody Concentration~5 mg/mL
Linker-Drug to Thiol Molar Ratio1.5 - 2 fold excess
Reaction pH7.0 - 7.5Critical for maleimide specificity
Reaction Time1-2 hours (RT) or overnight (4°C)
Final DMSO Concentration< 10% (v/v)To prevent antibody denaturation
Purification (HIC)
HIC Buffer A (High Salt)1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0Example buffer
HIC Buffer B (Low Salt)50 mM Sodium Phosphate, pH 7.0Example buffer
ElutionLinear gradient of decreasing salt concentrationSeparates ADC species based on hydrophobicity (DAR)

Signaling Pathway: Intracellular Processing of the ADC

Upon binding to the target antigen on the cell surface, the ADC is internalized, typically via endocytosis. The Val-Cit linker is designed to be stable in the bloodstream but is cleaved by cathepsin B, an enzyme prevalent in the lysosomal compartment of cells.[5] This cleavage initiates the release of the active cytotoxic drug inside the target cell.

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Cell_Death Cell Death Drug_Release->Cell_Death

Caption: Intracellular trafficking and cleavage of a Val-Cit linker-containing ADC.

Disclaimer: This protocol provides a general guideline. Optimization of reaction conditions, including molar ratios, incubation times, and purification methods, may be necessary for specific antibodies and drugs. All work should be conducted in a properly equipped laboratory facility by trained personnel.

References

Application Notes and Protocols for Mal-amido-PEG2-Val-Cit-PAB-OH Payload Attachment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG2-Val-Cit-PAB-OH linker is a sophisticated, cleavable linker system extensively utilized in the development of antibody-drug conjugates (ADCs).[1][2][3] ADCs are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[][5] The linker is a critical component that ensures the stability of the ADC in circulation and facilitates the selective release of the cytotoxic payload within the target cancer cells.[6][]

This linker system incorporates several key functional components:

  • Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.[][8] The reaction forms a stable thioether bond under mild physiological conditions.[]

  • Amido-PEG2: A short polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and biocompatibility.[][] The hydrophilic nature of PEG can help to mitigate aggregation issues often associated with hydrophobic drug payloads.[9]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[][11][12][] This enzymatic cleavage is the primary mechanism for intracellular drug release.

  • p-Aminobenzyloxycarbonyl (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker, undergoes a spontaneous 1,6-elimination reaction to release the unmodified active drug.[14][15] This "traceless" release is crucial for the efficacy of the cytotoxic payload.

  • Hydroxyl Group (-OH): The terminal hydroxyl group on the PAB spacer is the attachment point for the cytotoxic payload. The payload is typically conjugated to the linker via a carbamate (B1207046) bond.[16]

These application notes provide a detailed overview of the methods and protocols for attaching a payload to a targeting moiety (e.g., an antibody) using the this compound linker system.

Data Presentation

Table 1: Key Properties of this compound
PropertyValueReference
Molecular FormulaC32H47N7O10[1][17]
Molecular Weight689.8 g/mol [1]
PurityTypically >95%[17]
Storage Conditions-20°C[1]
SolubilitySoluble in DMSO, DMF[8]
Table 2: Typical Reaction Conditions for Thiol-Maleimide Conjugation
ParameterRecommended Range/ConditionNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols over amines.[]
Temperature 4°C to Room Temperature (25°C)Reaction can proceed efficiently at both temperatures.[18]
Reaction Time 2 hours to overnightDependent on temperature and reactant concentrations.[19]
Molar Excess of Linker-Payload 5 to 20-fold over antibody thiolsThe exact ratio needs to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[18]
Solvent Aqueous buffer (e.g., PBS) with a small percentage of organic co-solvent (e.g., DMSO, DMF)Co-solvent is often required to dissolve the hydrophobic linker-payload.[8]
Table 3: Comparative Serum Stability of Maleimide-Based Conjugates
Linker TypeModel SystemIncubation Time (days)% Intact ConjugateReference
Maleimide-based (Thioether)ADC in human plasma7~50%[6]
"Bridging" DisulfideADC in human plasma7>95%[6]
Thioether (from Thiol-ene)ADC in human plasma7>90%[6]

Note: The stability of maleimide-based conjugates can be a concern due to a retro-Michael reaction leading to deconjugation.[6] However, strategies to improve stability, such as ring-opening hydrolysis of the succinimide (B58015) ring, have been developed.[20]

Experimental Protocols

Protocol 1: Antibody Reduction and Purification

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed reaction buffer.[8]

  • To reduce the disulfide bonds, add a 10-100 fold molar excess of TCEP or DTT to the antibody solution.[21]

  • Incubate the reaction mixture for 30 minutes at 37°C.[21]

  • Immediately purify the reduced antibody using a desalting column equilibrated with the degassed reaction buffer to remove the excess reducing agent.[21]

  • Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using methods such as UV-Vis spectroscopy and Ellman's assay, respectively.

Protocol 2: Conjugation of Mal-amido-PEG2-Val-Cit-PAB-Payload to Reduced Antibody

This protocol outlines the conjugation of the maleimide-activated linker-payload to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • Mal-amido-PEG2-Val-Cit-PAB-Payload, dissolved in DMSO or DMF

  • Degassed reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., N-acetylcysteine or cysteine)

Procedure:

  • Adjust the concentration of the reduced antibody to 2.5 mg/mL with the degassed reaction buffer.[21]

  • Prepare a stock solution of the Mal-amido-PEG2-Val-Cit-PAB-Payload in DMSO or DMF at a concentration of approximately 10 mM.[21]

  • Add the linker-payload solution to the reduced antibody solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation. A 5 to 20-fold molar excess of the linker-payload over the available thiol groups is recommended as a starting point.[18]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[19]

  • Quench the reaction by adding an excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other small molecules.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[22][23][24]

Methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.

  • Mass Spectrometry (MS): High-resolution mass spectrometry of the intact ADC allows for the direct measurement of the masses of different drug-loaded species, from which the DAR can be accurately calculated.[22][23] This can be performed on both glycosylated and deglycosylated forms of the ADC.[22]

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug), the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.

Protocol 4: In Vitro Cleavage Assay

This assay verifies the enzymatic cleavage of the Val-Cit linker by cathepsin B.

Materials:

  • Purified ADC

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)[25]

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., final concentration of 1 µM) in the assay buffer.[11]

  • Initiate the reaction by adding activated cathepsin B (e.g., final concentration of 20 nM).[11]

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and stop the reaction (e.g., by adding a protease inhibitor or by immediate freezing).[11]

  • Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

Visualizations

G cluster_Linker This compound Mal Maleimide PEG PEG2 Mal->PEG -amido- Val Valine PEG->Val Cit Citrulline Val->Cit PAB PAB Cit->PAB OH -OH PAB->OH

Caption: Structure of the this compound linker.

G mAb Antibody (mAb) with Disulfide Bonds reduced_mAb Reduced mAb with Free Thiols (-SH) mAb->reduced_mAb Reduction (TCEP/DTT) ADC Antibody-Drug Conjugate (ADC) reduced_mAb->ADC Thiol-Maleimide Conjugation linker_payload Mal-amido-PEG2-Val-Cit-PAB-Payload linker_payload->ADC purified_ADC Purified ADC ADC->purified_ADC Purification (SEC/TFF)

Caption: Workflow for ADC conjugation.

G ADC ADC Internalization into Target Cell Lysosome Trafficking to Lysosome ADC->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage SelfImmolation 1,6-Elimination of PAB Spacer Cleavage->SelfImmolation Release Release of Active Payload SelfImmolation->Release

Caption: Mechanism of intracellular payload release.

References

Application Notes and Protocols for Cathepsin B Cleavage Assay of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Val-Cit (valine-citrulline) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs). This linker is engineered to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. This targeted cleavage mechanism facilitates the specific release of cytotoxic payloads within cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.[1][2] This document provides detailed protocols for conducting in vitro cathepsin B cleavage assays to evaluate the stability and cleavage kinetics of Val-Cit linkers.

Principle of the Assay

The in vitro cathepsin B cleavage assay is designed to quantify the rate and extent of cleavage of a Val-Cit linker, leading to the release of a payload. The fundamental principle involves incubating the Val-Cit-containing substrate (e.g., an ADC or a fluorogenic peptide) with purified, activated cathepsin B under optimized conditions that mimic the lysosomal environment. The cleavage of the amide bond between citrulline and a self-immolative spacer (commonly p-aminobenzyl carbamate (B1207046) or PABC) triggers a cascade that releases the payload.[1] The rate of payload release can be monitored and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or a fluorescence-based readout.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of ADC internalization and subsequent payload release, along with the general experimental workflow for an in vitro cathepsin B cleavage assay.

Mechanism of ADC Internalization and Payload Release ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Activation (Acidic pH) Payload Released Cytotoxic Payload CathepsinB->Payload Cleavage of Val-Cit Linker CellDeath Cell Death Payload->CellDeath Induces

Caption: Mechanism of ADC internalization and payload release.

Experimental Workflow for Cathepsin B Cleavage Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Activation Activate Cathepsin B (with DTT) Reagents->Activation Incubation Incubate Substrate with Activated Cathepsin B at 37°C Activation->Incubation TimePoints Collect Aliquots at Specific Time Points Incubation->TimePoints Quenching Quench Reaction TimePoints->Quenching Detection Detect Released Payload (HPLC or Fluorescence) Quenching->Detection DataAnalysis Data Analysis (Kinetics, Half-life) Detection->DataAnalysis

Caption: Experimental workflow for a cathepsin B cleavage assay.

Experimental Protocols

Two primary methods are commonly employed for the cathepsin B cleavage assay: a fluorescence-based method for high-throughput screening and kinetic analysis, and an HPLC-based method for direct quantification of payload release from ADCs.

Protocol 1: Fluorescence-Based Kinetic Assay

This method utilizes a fluorogenic substrate, such as Val-Cit-AMC (7-amino-4-methylcoumarin), where the fluorophore is quenched until the linker is cleaved.

Materials:

  • Recombinant Human Cathepsin B

  • Fluorogenic Substrate (e.g., Val-Cit-AMC)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer and Activation Buffer.

    • Dilute recombinant cathepsin B to a working concentration (e.g., 20-100 nM) in Activation Buffer. Incubate for 15 minutes at room temperature to activate the enzyme.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired final concentrations (typically spanning 0.1 to 10 times the expected Km value for kinetic analysis) in Assay Buffer.[2]

  • Assay Setup (for a 100 µL final volume):

    • Add 50 µL of the activated cathepsin B solution to the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the substrate solution to each well.

    • Controls:

      • Negative Control: Pre-incubate the activated cathepsin B with an inhibitor before adding the substrate.

      • Blank (Substrate Only): 50 µL of Activation Buffer + 50 µL of substrate solution.

      • Enzyme Only: 50 µL of activated cathepsin B solution + 50 µL of Assay Buffer.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 350-380 nm and an emission wavelength of approximately 440-460 nm.[1]

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore (e.g., AMC).

    • Plot V₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[2]

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.[2]

Protocol 2: HPLC-Based ADC Cleavage Assay

This method directly measures the release of the payload from an ADC.

Materials:

  • Antibody-Drug Conjugate (ADC) with Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.0, containing 10 mM DTT[3]

  • Quenching Solution (e.g., cold PBS or a suitable organic solvent)

  • Incubator at 37°C

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution (e.g., final concentration of 1 µM) with the pre-warmed Assay Buffer.[1]

    • Initiate the reaction by adding activated cathepsin B (e.g., final concentration of 20 nM).[1]

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Sample Preparation and Analysis:

    • Immediately quench the reaction by adding an excess of the cold quenching solution.

    • Analyze the samples by HPLC to separate and quantify the intact ADC, released payload, and any intermediates.[3]

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining or the concentration of released payload at each time point relative to the initial concentration.

    • The data can be used to determine the cleavage rate and half-life of the linker.

Data Presentation

The following tables summarize representative quantitative data for the cathepsin B-mediated cleavage of various dipeptide linkers.

Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)

Peptide LinkerRelative Fluorescence Units (RFU)Fold Change vs. Control
Val-Cit-PABC-Fluorophore8500 ± 35042.5
Val-Ala-PABC-Fluorophore6200 ± 28031.0
Phe-Lys-PABC-Fluorophore7800 ± 41039.0
GPLG-PABC-Fluorophore9100 ± 45045.5
Negative Control (Inhibitor)200 ± 501.0
Data is illustrative and sourced from BenchChem application notes.[2]

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pH
Z-Phe-Arg-AMC251.97.6 x 10⁴4.6
Z-Arg-Arg-AMC400.82.0 x 10⁴4.6
Z-Nle-Lys-Arg-AMC534.58.5 x 10⁴4.6
Z-Phe-Arg-AMC403.28.0 x 10⁴7.2
Z-Arg-Arg-AMC532.54.7 x 10⁴7.2
Z-Nle-Lys-Arg-AMC5311.22.1 x 10⁵7.2
Kinetic parameters for various fluorogenic substrates cleaved by human cathepsin B. Z represents a benzyloxycarbonyl protecting group, and Nle is norleucine. Data adapted from a study on cathepsin B substrate specificity.[4][5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no signal Inactive enzymeEnsure proper storage and handling of cathepsin B. Use a fresh aliquot and confirm its activity with a known positive control substrate.
Incorrect buffer pH or compositionThe optimal pH for cathepsin B is acidic (typically pH 5.0-6.0).[2] Verify the pH of the assay buffer.
Insufficient incubation timeOptimize the incubation time to ensure the reaction is within the linear range.
High background fluorescence Substrate instability/degradationPrepare substrate solutions fresh and protect them from light.
High well-to-well variability Pipetting errorsUse calibrated pipettes and ensure proper mixing of reagents.
Inconsistent temperatureEnsure the microplate is incubated at a constant and uniform temperature.

References

Methodology for Assessing ADC Bystander Effect In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies.[1][] Their efficacy can be significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a target cancer cell kills adjacent, antigen-negative tumor cells.[1][3] This is particularly crucial in treating heterogeneous tumors where antigen expression can be varied.[4][5] Assessing the bystander effect is therefore a critical step in the preclinical development of novel ADCs.[6]

This document provides detailed methodologies and protocols for the in vitro assessment of the ADC bystander effect. It includes protocols for co-culture assays, conditioned medium transfer assays, and 3D spheroid models, along with guidelines for data presentation and visualization of experimental workflows.

Mechanism of the ADC Bystander Effect

The bystander effect is initiated when an ADC binds to its target antigen on a cancer cell (Ag+) and is internalized.[1] Inside the cell, the cytotoxic payload is released from the antibody, often within the lysosome.[] For the bystander effect to occur, the released payload must be able to diffuse across the cell membrane of the target cell and into neighboring cells (Ag-), regardless of their antigen expression status.[1][] The physicochemical properties of the linker and the payload, particularly its membrane permeability, are critical determinants of an ADC's bystander potential.[6][7]

ADC Bystander Effect Mechanism Mechanism of ADC Bystander Effect cluster_0 Antigen-Positive (Ag+) Cell cluster_1 Antigen-Negative (Ag-) Cell ADC ADC Antigen Target Antigen ADC->Antigen Binds to Binding 1. ADC Binding Antigen->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_Release 4. Payload Release Lysosome->Payload_Release Payload_Ag_plus Released Payload Payload_Release->Payload_Ag_plus Cell_Death_Ag_plus Ag+ Cell Death Payload_Ag_plus->Cell_Death_Ag_plus Induces Payload_Ag_minus Diffused Payload Payload_Ag_plus->Payload_Ag_minus Diffusion across cell membranes Cell_Death_Ag_minus 5. Bystander Killing (Ag- Cell Death) Payload_Ag_minus->Cell_Death_Ag_minus Induces

Figure 1: Mechanism of ADC Bystander Effect.

Key In Vitro Methodologies

Several in vitro assays can be employed to quantify the bystander effect of an ADC. The choice of assay depends on the specific question being addressed and the desired throughput.

  • Co-culture Bystander Assay: This is a fundamental method where antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together and treated with the ADC.[3][6] The viability of the Ag- cells is then assessed to determine if they are killed due to the payload released from the Ag+ cells.[8]

  • Conditioned Medium Transfer Assay: This assay helps to determine if the cytotoxic payload is released into the extracellular environment.[3][4] Medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells.[9]

  • 3D Spheroid Model Assay: This model more closely mimics the in vivo tumor microenvironment and can provide insights into payload penetration and bystander killing in a three-dimensional context.[10][11][12]

Experimental Protocols

Protocol 1: Co-culture Bystander Assay

This protocol describes a method to assess the bystander effect by co-culturing Ag+ and Ag- cells and quantifying the viability of the Ag- population using flow cytometry.[13]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)[6][8]

  • Complete cell culture medium

  • ADC of interest

  • Isotype control ADC[6]

  • 96-well cell culture plates

  • Flow cytometer

  • Viability dye (e.g., Propidium Iodide, DAPI)[13]

Workflow:

Co-culture Bystander Assay Workflow Co-culture Bystander Assay Workflow A 1. Cell Preparation - Ag+ cells - Ag- cells (GFP-labeled) B 2. Co-culture Seeding - Seed Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) - Include monoculture controls A->B C 3. ADC Treatment - Add serial dilutions of ADC and isotype control B->C D 4. Incubation - Typically 72-96 hours C->D E 5. Cell Harvesting & Staining - Trypsinize cells - Stain with a viability dye D->E F 6. Flow Cytometry Analysis - Gate on GFP-positive (Ag-) cells - Quantify viability E->F G 7. Data Analysis - Compare Ag- cell viability in co-cultures vs. monocultures F->G

Figure 2: Co-culture Bystander Assay Workflow.

Procedure:

  • Cell Preparation: Culture Ag+ and GFP-expressing Ag- cells under standard conditions.

  • Co-culture Seeding:

    • Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[6] A common starting total cell density is 10,000 cells per well.[13]

    • Include monoculture wells for each cell line as controls.[6]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the isotype control ADC.

    • The concentration range should be chosen to be cytotoxic to the Ag+ cells while having a minimal direct effect on the Ag- cells in monoculture.[6]

    • Add the ADCs to the co-culture and control wells.

  • Incubation: Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.[13]

  • Analysis by Flow Cytometry:

    • Harvest the cells from each well by trypsinization.[13]

    • Stain the cell suspension with a viability dye according to the manufacturer's protocol.[13]

    • Analyze the cells using a flow cytometer.

    • Gate on the GFP-positive population to specifically analyze the Ag- cells.[13]

    • Within the Ag- gate, quantify the percentage of dead cells based on the viability dye staining.[13]

  • Data Interpretation: An increase in the death of Ag- cells in the ADC-treated co-culture wells compared to the monoculture Ag- wells and untreated co-culture wells is indicative of a bystander effect.[13]

Protocol 2: Conditioned Medium Transfer Assay

This protocol is designed to determine if the ADC payload is released from the target cells and can induce cytotoxicity in bystander cells through the culture medium.[3][4]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line

  • Complete cell culture medium

  • ADC of interest

  • 24- or 48-well cell culture plates

  • Centrifuge

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Workflow:

Conditioned Medium Transfer Assay Workflow Conditioned Medium Transfer Assay Workflow A 1. Treat Ag+ Cells - Seed Ag+ cells and treat with ADC for a defined period (e.g., 48-72h) B 2. Collect Conditioned Medium - Harvest the supernatant from the ADC-treated Ag+ cells A->B D 4. Medium Transfer - Add the conditioned medium to the Ag- cells B->D C 3. Prepare Bystander Cells - Seed Ag- cells in a separate plate C->D E 5. Incubation - Incubate for 48-72 hours D->E F 6. Assess Viability - Measure the viability of the Ag- cells E->F G 7. Data Analysis - Compare viability to controls (fresh medium, medium from untreated Ag+ cells) F->G

Figure 3: Conditioned Medium Transfer Assay Workflow.

Procedure:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture plate and allow them to adhere overnight.

    • Treat the Ag+ cells with the ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).

    • Collect the culture supernatant (conditioned medium) and clarify by centrifugation to remove any detached cells.

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a separate 96-well plate and allow them to adhere.

    • Remove the existing medium and add the collected conditioned medium to the Ag- cells.

    • Include control wells with Ag- cells treated with fresh medium, medium from untreated Ag+ cells, and fresh medium containing the ADC at the same concentration to assess direct toxicity.

  • Incubation and Viability Assessment:

    • Incubate the Ag- cells for 48-72 hours.

    • Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

  • Data Interpretation: A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to the controls, indicates that a cytotoxic payload was released into the medium and is capable of inducing a bystander effect.[3][4]

Protocol 3: 3D Spheroid Co-culture Assay

This protocol utilizes a 3D spheroid model to evaluate the bystander effect in a more physiologically relevant context.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line (labeled with a fluorescent protein)

  • Ultra-low attachment round-bottom 96-well plates

  • Extracellular matrix (e.g., Matrigel), optional

  • ADC of interest

  • Live-cell imaging system or confocal microscope

  • Viability stains for 3D cultures (e.g., Calcein-AM, Propidium Iodide)

Procedure:

  • Spheroid Formation:

    • Prepare a single-cell suspension of Ag+ and Ag- cells at the desired ratio.

    • Seed the cell suspension into ultra-low attachment plates to promote spheroid formation. Spheroids typically form within 48-72 hours.[10]

  • ADC Treatment:

    • Once spheroids have formed, add the ADC at various concentrations.

  • Monitoring and Analysis:

    • Monitor spheroid growth and morphology over time using a live-cell imaging system.

    • At the end of the treatment period, stain the spheroids with viability dyes.

    • Image the spheroids using a confocal microscope to visualize the spatial distribution of live and dead Ag+ and Ag- cells.

  • Data Interpretation: The presence of dead Ag- cells within the spheroid, particularly those in proximity to Ag+ cells, demonstrates a bystander effect. The depth of payload penetration can also be qualitatively assessed.[11]

Data Presentation

Quantitative data from bystander effect assays should be summarized in clearly structured tables for easy comparison.

Table 1: Example Data from a Co-culture Bystander Assay

ADC Concentration (nM)% Viability of Ag- Cells (Monoculture)% Viability of Ag- Cells (Co-culture 1:1 Ag+/Ag-)Bystander Effect (% Killing of Ag-)
01001000
1987523
10954055
100851570

Table 2: Example Data from a Conditioned Medium Transfer Assay

Condition% Viability of Ag- Cells
Untreated100
Fresh Medium + ADC92
Medium from Untreated Ag+ Cells98
Conditioned Medium from ADC-treated Ag+ Cells55

Conclusion

The in vitro methodologies described provide a robust framework for the assessment of the ADC bystander effect. A multi-assay approach, combining co-culture, conditioned medium, and 3D spheroid models, will yield a comprehensive understanding of an ADC's potential to elicit this important anti-tumor mechanism. Careful experimental design and data analysis are crucial for making informed decisions in the ADC drug development pipeline.

References

Determining the Drug-to-Antibody Ratio of PEGylated Antibody-Drug Conjugates: A Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their therapeutic efficacy, safety, and pharmacokinetic profile.[1] For ADCs incorporating polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and stability, accurate DAR determination is essential yet can be challenging due to the inherent heterogeneity of the PEG moiety. This document provides detailed application notes and protocols for the principle techniques used to determine the DAR of ADCs with PEGylated linkers: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS), and UV/Vis Spectroscopy.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for DAR determination of ADCs, particularly for cysteine-linked conjugates.[2] It separates ADC species based on differences in hydrophobicity under non-denaturing conditions, preserving the native structure of the antibody.[3][4] The addition of each hydrophobic drug-linker moiety increases the overall hydrophobicity of the ADC, allowing for the separation of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8).[1][5]

Experimental Workflow for HIC

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hic HIC Analysis cluster_analysis Data Analysis Sample ADC Sample Dilution Inject Inject ADC Sample Sample->Inject BufferA Prepare Buffer A (High Salt) Equilibrate Equilibrate HIC Column BufferA->Equilibrate BufferB Prepare Buffer B (Low Salt) Gradient Apply Gradient (High to Low Salt) BufferB->Gradient Equilibrate->Inject Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Weighted Average DAR Integrate->Calculate

Caption: Workflow for DAR determination using HIC.

Detailed Protocol for HIC

Materials:

  • ADC sample with PEGylated linker

  • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[1]

  • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0[1]

  • HIC column (e.g., TSKgel Butyl-NPR)[1]

  • HPLC or UHPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the PEGylated ADC sample to a concentration of 1 mg/mL in Mobile Phase B.

  • Mobile Phase Preparation: Prepare and degas Mobile Phase A and B. Filter through a 0.22 µm filter.

  • Chromatography Conditions:

    • Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 0% B

      • 2-22 min: 0-100% B (linear gradient)

      • 22-25 min: 100% B (hold)

      • 25-27 min: 0% B (re-equilibration)

      • 27-30 min: 0% B (hold)

  • Data Analysis:

    • Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, etc.). The unconjugated antibody (DAR0) will elute first.[1]

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100 [1]

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

RP-LC-MS is a powerful technique that provides both separation and mass identification of ADC species. For cysteine-linked ADCs, the analysis is typically performed on the reduced antibody to separate the light and heavy chains.[1] This method allows for the determination of the distribution of drug loads on each chain. For lysine-conjugated ADCs, intact mass analysis under denaturing conditions can be performed.[6] The PEG linker's hydrophilicity can influence retention times, and its heterogeneity can lead to broader peaks.

Experimental Workflow for RP-LC-MS (Reduced ADC)

RPLCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Reduce Reduce ADC with DTT Quench Quench Reaction (Optional) Reduce->Quench Inject Inject Reduced Sample Quench->Inject Equilibrate Equilibrate RP Column Equilibrate->Inject Gradient Apply Organic Gradient Inject->Gradient MS_Detect High-Resolution MS Detection Gradient->MS_Detect Deconvolute Deconvolute Mass Spectra MS_Detect->Deconvolute Integrate Integrate Peak Areas (UV/TIC) Deconvolute->Integrate Calculate Calculate Weighted Average DAR Integrate->Calculate

Caption: Workflow for DAR determination using RP-LC-MS of a reduced ADC.

Detailed Protocol for RP-LC-MS (Reduced Cysteine-Linked ADC)

Materials:

  • PEGylated ADC sample

  • Dithiothreitol (DTT)

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)[7]

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation (Reduction):

    • To 50 µg of the ADC sample, add DTT to a final concentration of 10 mM.

    • Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.[1]

  • Chromatography Conditions:

    • Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80 °C

    • Detection: UV at 280 nm and MS

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 25% B

      • 2-17 min: 25-50% B (linear gradient)

      • 17-19 min: 50-95% B (linear gradient)

      • 19-21 min: 95% B (hold)

      • 21-22 min: 25% B (re-equilibration)

      • 22-25 min: 25% B (hold)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Mass Range: 400-4000 m/z

    • Capillary Voltage: 4000 V

    • Source Temperature: 350 °C

  • Data Analysis:

    • Deconvolute the mass spectra of the light and heavy chain peaks to obtain their zero-charge masses.

    • Identify the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative abundance of the different species, often determined from the UV chromatogram peak areas.[7]

UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[8] This technique relies on the Beer-Lambert law and requires that the antibody and the conjugated drug have distinct absorbance maxima at different wavelengths.[] The presence of a PEG linker itself does not typically interfere, but the choice of a drug with a suitable chromophore is critical.

Experimental Workflow for UV/Vis Spectroscopy

UVVis_Workflow cluster_prep Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis ExtCoeff Determine Molar Extinction Coefficients (ε) of Ab and Drug SolveEq Solve Simultaneous Equations for [Ab] and [Drug] ExtCoeff->SolveEq Sample Prepare ADC Sample in Non-interfering Buffer Measure280 Measure Absorbance at λ_Ab (e.g., 280 nm) Sample->Measure280 MeasureDrug Measure Absorbance at λ_Drug Sample->MeasureDrug Measure280->SolveEq MeasureDrug->SolveEq CalculateDAR Calculate DAR = [Drug] / [Ab] SolveEq->CalculateDAR

Caption: Workflow for DAR determination using UV/Vis spectroscopy.

Detailed Protocol for UV/Vis Spectroscopy

Materials:

  • PEGylated ADC sample

  • Purified antibody (for extinction coefficient determination)

  • Free drug-linker (for extinction coefficient determination)

  • Non-interfering buffer (e.g., PBS)

  • UV/Vis spectrophotometer

Procedure:

  • Determine Molar Extinction Coefficients (ε):

    • Experimentally determine the molar extinction coefficients for the unconjugated antibody and the free drug-linker at two wavelengths: the antibody's absorbance maximum (typically 280 nm) and the drug's absorbance maximum (e.g., λ_Drug).[1]

  • Sample Measurement:

    • Prepare the PEGylated ADC sample in a suitable, non-interfering buffer.

    • Measure the absorbance of the ADC solution at both λ_Ab (280 nm) and λ_Drug.[]

  • Data Analysis:

    • Use the following simultaneous equations derived from the Beer-Lambert law to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_Drug = (ε_Ab,Drug * C_Ab) + (ε_Drug,Drug * C_Drug)

    • Calculate the average DAR: DAR = C_Drug / C_Ab []

Data Presentation: Comparison of DAR Determination Techniques

The choice of analytical method can influence the determined DAR value. It is often recommended to use orthogonal methods to confirm the results.[10] The following table provides a representative comparison of DAR values for a hypothetical PEGylated ADC as determined by the different techniques.

Analytical TechniqueAverage DARStandard DeviationKey AdvantagesPotential Considerations for PEGylated ADCs
HIC 3.8± 0.1Provides distribution of DAR species; non-denaturing.[11]PEG heterogeneity can cause peak broadening.
RP-LC-MS (Reduced) 3.7± 0.1Provides mass confirmation and chain-specific drug load.[6]Denaturing conditions; potential for differential ionization of species.[10]
Native MS 3.9± 0.2Analysis of intact ADC; preserves non-covalent interactions.[4]Requires specialized instrumentation and expertise.[6]
UV/Vis Spectroscopy 3.9± 0.3Rapid and simple.[8]Provides only average DAR; susceptible to interference from free drug.[12]

Note: The data in this table is illustrative and intended to represent typical results. Actual values will vary depending on the specific ADC and experimental conditions.

Conclusion

The determination of the drug-to-antibody ratio for ADCs with PEGylated linkers requires careful consideration of the analytical methodology. HIC provides robust information on the distribution of DAR species under native conditions. RP-LC-MS offers the advantage of mass confirmation and chain-specific drug loading information. UV/Vis spectroscopy serves as a rapid method for determining the average DAR. The use of orthogonal techniques is highly recommended to ensure the accuracy and reliability of DAR values, a critical step in the development and quality control of these complex biotherapeutics.

References

Application Notes and Protocols for Dual-Payload ADC Construction Using Mal-amido-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the construction and characterization of dual-payload antibody-drug conjugates (ADCs) utilizing the cleavable linker, Mal-amido-PEG2-Val-Cit-PAB-OH. This linker system allows for the sequential conjugation of two distinct cytotoxic payloads to a monoclonal antibody (mAb), offering a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and address tumor heterogeneity.

Introduction to Dual-Payload ADCs with this compound

Dual-payload ADCs represent a next-generation approach in targeted cancer therapy, combining the specificity of a monoclonal antibody with the synergistic or complementary cytotoxic effects of two different drug payloads.[1][2] This strategy can broaden the therapeutic window and potentially lead to improved patient outcomes.[2]

The this compound linker is a key component in the construction of these complex biologics. It comprises several functional elements:

  • Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.[3]

  • PEG2: A short polyethylene (B3416737) glycol spacer that enhances solubility and provides spatial separation between the antibody and the payload.

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomes of tumor cells.[4] This ensures targeted intracellular release of the payload.

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unmodified, active payload.

  • Hydroxyl Group (-OH): A reactive site for the attachment of the cytotoxic payload.

By employing a sequential conjugation strategy, it is possible to attach two different payloads to the same antibody, creating a dual-payload ADC with a precisely controlled drug-to-antibody ratio (DAR) for each payload.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the construction and characterization of a dual-payload ADC.

Protocol 1: Preparation of Payload 1-Linker Conjugate

This protocol describes the conjugation of the first payload (Payload 1) to the this compound linker.

Materials:

  • This compound

  • Payload 1 with a reactive group (e.g., carboxylic acid)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable coupling agent

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) to the solution and stir at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The resulting solution contains the activated NHS ester of the linker.

  • Conjugation of Payload 1:

    • Dissolve Payload 1 (1.5 eq) in anhydrous DMF.

    • Add the solution of the activated linker to the Payload 1 solution.

    • Add DIPEA (3 eq) to the reaction mixture and stir at room temperature overnight.

    • Monitor the reaction by LC-MS to confirm the formation of the Payload 1-linker conjugate.

  • Purification and Characterization:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the Payload 1-linker conjugate as a solid.

    • Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.

Protocol 2: Sequential Conjugation to the Antibody

This protocol details the sequential attachment of two different payload-linker conjugates to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload 1-Linker conjugate (from Protocol 2.1)

  • Payload 2-Linker conjugate (prepared similarly to Payload 1-linker)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

  • Hydrophobic interaction chromatography (HIC) system for DAR determination

Procedure:

Step 1: Partial Reduction of the Antibody

  • Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

  • Add a 2-5 molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols for the first conjugation.

  • Incubate at 37°C for 1-2 hours.

Step 2: Conjugation of Payload 1

  • Dissolve the Payload 1-Linker conjugate in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute with PBS.

  • Add the Payload 1-Linker solution to the partially reduced antibody at a molar ratio of 1.5-5 fold excess of the linker-payload to the available thiol groups.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the initial maleimide concentration and incubate for 20 minutes.

Step 3: Further Reduction of the Antibody

  • To the reaction mixture from Step 2, add an additional amount of TCEP to reduce the remaining interchain disulfide bonds. The amount of TCEP will need to be optimized to generate the desired number of free thiols for the second conjugation.

  • Incubate at 37°C for 1-2 hours.

Step 4: Conjugation of Payload 2

  • Dissolve the Payload 2-Linker conjugate in a suitable solvent and add it to the reaction mixture from Step 3 at a molar excess.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Quench the reaction with N-acetylcysteine as in Step 2.

Step 5: Purification of the Dual-Payload ADC

  • Purify the dual-payload ADC using a size-exclusion chromatography (SEC) column to remove unreacted payload-linkers and quenching reagent.

  • Collect the fractions corresponding to the monomeric ADC.

  • Buffer exchange the purified ADC into a suitable formulation buffer.

Protocol 3: Characterization of the Dual-Payload ADC

2.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR for each payload can be determined using Hydrophobic Interaction Chromatography (HIC) and/or UV-Vis Spectroscopy.[][6]

  • HIC-HPLC:

    • Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) in a phosphate (B84403) buffer.

    • The different drug-loaded species will elute at different retention times based on their hydrophobicity.

    • By integrating the peak areas for each species, the distribution of different DARs can be determined. The average DAR for each payload can be calculated if the individual species can be resolved.[7]

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for each payload.[]

    • Using the known extinction coefficients of the antibody and each payload, the concentration of each component can be calculated using the Beer-Lambert law, allowing for the determination of the average DAR for each payload.[2]

2.3.2. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Use a SEC column to separate the monomeric ADC from aggregates and fragments.

    • The percentage of the monomeric peak relative to the total peak area indicates the purity of the ADC.

2.3.3. In Vitro Cytotoxicity Assay

  • Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the dual-payload ADC, single-payload ADCs, unconjugated antibody, and free payloads.

  • Incubate for 72-96 hours.

  • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

  • Calculate the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR50) values for each compound.

Data Presentation

Quantitative data from characterization and in vitro studies should be summarized in tables for clear comparison.

Table 1: Physicochemical Characterization of Dual-Payload ADC

ParameterMethodResult
Average DAR (Payload 1)HIC-HPLC / UV-Vise.g., 2.1
Average DAR (Payload 2)HIC-HPLC / UV-Vise.g., 1.9
Total Average DARHIC-HPLC / UV-Vise.g., 4.0
Monomer PuritySEC-HPLC>95%
AggregatesSEC-HPLC<5%

Table 2: In Vitro Cytotoxicity of Dual-Payload ADC

CompoundCell LineIC50 / GR50 (nM)
Dual-Payload ADCSK-BR-3 (HER2+)0.29[4]
Single-Payload ADC (Payload 1: VcMMAE)SK-BR-3 (HER2+)Not specified
Single-Payload ADC (Payload 2: SMCC-DM1)SK-BR-3 (HER2+)Not specified
Unconjugated Antibody (Trastuzumab)SK-BR-3 (HER2+)1967[4]
Free Payload 1 (MMAE)SK-BR-3 (HER2+)0.04[4]
Free Payload 2 (DM1)SK-BR-3 (HER2+)0.66[4]
Dual-Payload ADCDLD-1 (HER2 low)3.36[4]
Unconjugated Antibody (Trastuzumab)DLD-1 (HER2 low)1971[4]
Free Payload 1 (MMAE)DLD-1 (HER2 low)0.04[4]
Free Payload 2 (DM1)DLD-1 (HER2 low)0.04[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Payload-Linker Synthesis cluster_conjugation Dual-Payload ADC Construction cluster_characterization Characterization & Analysis linker This compound pl1 Payload 1-Linker linker->pl1 Conjugation pl2 Payload 2-Linker linker->pl2 Conjugation payload1 Payload 1 payload1->pl1 payload2 Payload 2 payload2->pl2 adc1 Single-Payload ADC (Payload 1) pl1->adc1 Conjugation 1 dual_adc Dual-Payload ADC pl2->dual_adc Conjugation 2 antibody Antibody (mAb) reduced_ab1 Partially Reduced mAb antibody->reduced_ab1 Partial Reduction (TCEP) reduced_ab1->adc1 reduced_ab2 Further Reduced ADC adc1->reduced_ab2 Further Reduction (TCEP) reduced_ab2->dual_adc purified_adc Purified Dual-Payload ADC dual_adc->purified_adc Purification (SEC) dar_analysis DAR Analysis (HIC, UV-Vis) purified_adc->dar_analysis purity_analysis Purity & Aggregation (SEC) purified_adc->purity_analysis cytotoxicity_assay In Vitro Cytotoxicity (IC50/GR50) purified_adc->cytotoxicity_assay

Caption: Experimental workflow for dual-payload ADC construction.

Synergistic Signaling Pathway

signaling_pathway cluster_cell Tumor Cell cluster_extracellular Extracellular cluster_intracellular Intracellular adc Dual-Payload ADC receptor Tumor Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload1 Payload 1 (e.g., MMAE) lysosome->payload1 Cleavage & Release payload2 Payload 2 (e.g., DNA Damaging Agent) lysosome->payload2 Cleavage & Release microtubules Microtubules payload1->microtubules Disruption dna DNA payload2->dna Damage dna_repair DNA Repair Proteins microtubules->dna_repair Sequestration in Cytoplasm apoptosis Apoptosis microtubules->apoptosis Mitotic Arrest nucleus Nucleus dna->apoptosis Unrepaired Damage

Caption: Synergistic mechanism of a dual-payload ADC.[8]

References

Troubleshooting & Optimization

Technical Support Center: Addressing Hydrophobicity Issues with Val-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to the hydrophobicity of Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PAB) linkers in your antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: Why is my ADC with a Val-Cit-PAB linker showing aggregation and poor solubility?

A: The Val-Cit-PAB linker, especially when combined with hydrophobic payloads like auristatins (e.g., MMAE, MMAF), significantly increases the overall hydrophobicity of the ADC.[1][2] This inherent hydrophobicity is a primary driver of aggregation, where ADC molecules associate with each other to minimize the exposure of their hydrophobic regions to the aqueous environment.[3][4] This issue is often exacerbated at higher drug-to-antibody ratios (DAR), as the cumulative hydrophobicity of the attached drug-linkers increases.[1][5]

Q2: What are the consequences of high hydrophobicity in an ADC?

A: High hydrophobicity can lead to several detrimental effects, including:

  • Increased Aggregation: This can compromise manufacturability, stability, and safety, potentially leading to immunogenicity.[2][3][6]

  • Poor Pharmacokinetics (PK): Hydrophobic ADCs are often subject to rapid clearance from circulation, primarily through non-specific uptake by the liver and the reticuloendothelial system.[1][7][8][9] This reduces the ADC's half-life and tumor exposure.

  • Lower Therapeutic Index: Accelerated clearance and potential off-target toxicity can narrow the therapeutic window.[10]

  • Manufacturing Challenges: Poor solubility can complicate purification and formulation processes.

Q3: How can I determine if my ADC is too hydrophobic?

A: The most common and effective method for assessing ADC hydrophobicity is Hydrophobic Interaction Chromatography (HIC) .[7][11] In HIC, a longer retention time for the ADC compared to the unconjugated antibody indicates increased hydrophobicity. The technique can often resolve different DAR species, providing a detailed hydrophobicity profile of your ADC preparation.[1][11]

Q4: What are the primary strategies to mitigate hydrophobicity issues with Val-Cit-PAB linkers?

A: Several strategies can be employed to reduce the hydrophobicity of your ADC:

  • Incorporate Hydrophilic Moieties: The most common approach is to add hydrophilic groups to the linker. Polyethylene glycol (PEG) chains are widely used to create a hydration shell around the ADC, improving solubility and PK properties.[6][8][12][13] Other hydrophilic components, like chito-oligosaccharides or hydrophilic amino acids (e.g., glutamic acid), can also be incorporated.[14]

  • Optimize the Drug-to-Antibody Ratio (DAR): Since hydrophobicity is often proportional to the DAR, reducing the average DAR to 2-4 can significantly improve the ADC's biophysical properties and PK profile.[1]

  • Explore Novel Linker Architectures: Innovative designs like "exolinkers," which reposition the cleavable peptide and incorporate hydrophilic residues like glutamic acid, have been shown to reduce aggregation and allow for higher DARs without compromising stability.[2][14][15]

  • Formulation Adjustments: While not a modification of the ADC itself, optimizing the formulation by adding co-solvents or other excipients can sometimes help mitigate solubility challenges.

Q5: When should I consider using an alternative linker to Val-Cit-PAB?

A: Consider an alternative linker if:

  • You require a high DAR (e.g., 8) but are observing unacceptable levels of aggregation and rapid clearance with a Val-Cit-PAB construct.[12][15]

  • Hydrophilic modifications to the Val-Cit-PAB linker are insufficient to resolve hydrophobicity issues.

  • Your payload is extremely hydrophobic, making the cumulative hydrophobicity of the ADC difficult to manage.[16]

  • You observe premature payload release in plasma due to enzymatic instability of the Val-Cit dipeptide.[14]

Hydrophilic alternatives include glucuronide-based linkers or highly engineered peptide linkers designed for improved stability and hydrophilicity.[12][16][17]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving hydrophobicity-related problems in your experiments.

Logical Flow for Troubleshooting ADC Hydrophobicity

start Start: ADC shows aggregation/poor PK assess Step 1: Quantify Hydrophobicity (HIC Analysis) start->assess is_hydrophobic Is ADC significantly more hydrophobic than mAb? assess->is_hydrophobic strategy Step 2: Implement Mitigation Strategy is_hydrophobic->strategy Yes end_other Investigate other causes (e.g., formulation, mAb instability) is_hydrophobic->end_other No mod_linker Option A: Incorporate Hydrophilic Moieties (e.g., PEG, Glu) strategy->mod_linker opt_dar Option B: Optimize DAR (Aim for avg. 2-4) strategy->opt_dar alt_linker Option C: Use Alternative Linker (e.g., Glucuronide, Exolinker) strategy->alt_linker reassess Step 3: Re-evaluate ADC Properties (HIC, SEC, PK studies) mod_linker->reassess opt_dar->reassess alt_linker->reassess is_resolved Are issues resolved? reassess->is_resolved end_ok End: Proceed with optimized ADC is_resolved->end_ok Yes end_revisit Revisit Strategy: Consider alternative payload or antibody engineering is_resolved->end_revisit No

Caption: A workflow for diagnosing and resolving ADC hydrophobicity issues.

Data Summary

The following tables summarize quantitative data comparing different strategies to reduce the hydrophobicity of ADCs.

Table 1: Impact of Linker Modification on ADC Aggregation

Linker TypePayloadAvg. DAR% Aggregation (SEC)Reference
mc-Val-Cit-PABMMAE8>25%Fictionalized Data Based on[8]
PEG4-Val-Cit-PABMMAE8~5%Fictionalized Data Based on[8]
mc-Val-Cit-PABPBD Dimer7.4<10% (with Val-Ala)[16]
Exolinker (EVC)Pyrene8<5%[15]
Linear Val-CitPyrene8~15%[15]

Table 2: Effect of Hydrophilicity on ADC Pharmacokinetics

ADC ConstructDARClearance Rate (mL/day/kg)Key FindingReference
cAC10-vc-MMAF (Non-PEGylated)8High (Specific value not stated)Rapid clearance observed[8]
cAC10-PEG24-vc-MMAF (Branched PEG)8Low (Similar to unconjugated mAb)PEGylation significantly reduces clearance[12]
Trastuzumab-vc-MMAE4BaselineStandard ADC for comparison
Trastuzumab-ChetoSensar™-vc-MMAE4Lower than standard ADCHydrophilic chito-oligosaccharide improves PK

Key Experimental Protocols

Protocol 1: Assessing ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for analyzing ADCs using HIC.[11] Optimization will be required for specific ADCs.

Objective: To determine the relative hydrophobicity of an ADC compared to its unconjugated antibody and to analyze the distribution of different DAR species.

Materials:

  • HPLC System: With a UV detector.

  • HIC Column: E.g., Butyl-NPR (non-porous resin), 4.6 x 35 mm.

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.

  • Sample: ADC and unconjugated antibody at ~1 mg/mL in a suitable buffer (e.g., PBS).

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the ADC or antibody sample onto the column.

  • Elute the bound protein using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Run the unconjugated antibody as a reference standard.

Data Analysis:

  • Compare the retention time of the ADC peaks to the unconjugated antibody. A longer retention time indicates higher hydrophobicity.

  • The chromatogram may show multiple peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.), with higher DAR species eluting later.

  • The weighted average retention time can be calculated to represent the average hydrophobicity of the ADC mixture.

Protocol 2: Quantifying ADC Aggregation using Size Exclusion Chromatography (SEC)

This protocol outlines a standard method for detecting and quantifying high molecular weight species (aggregates) in an ADC sample.[3][18]

Objective: To measure the percentage of monomer, dimer, and higher-order aggregates in an ADC preparation.

Materials:

  • HPLC System: With a UV or fluorescence detector.

  • SEC Column: E.g., TSKgel G3000SWxl, 7.8 x 300 mm.

  • Mobile Phase: E.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • Sample: ADC at a known concentration (e.g., 1 mg/mL).

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject a defined amount (e.g., 50 µg) of the ADC sample.

  • Run the chromatography under isocratic conditions for a sufficient time to elute all species (typically 30-40 minutes).

  • Monitor the eluate at 280 nm.

Data Analysis:

  • Identify the peaks corresponding to the monomeric ADC and high molecular weight species (HMWS) or aggregates, which will elute earlier than the monomer.

  • Integrate the area under each peak.

  • Calculate the percentage of aggregation as: (% Aggregation) = (Area of HMWS Peaks / Total Area of All Peaks) * 100.

Visualizations

Factors Contributing to ADC Hydrophobicity

ADC Overall ADC Hydrophobicity Consequences Consequences Payload Payload (e.g., Auristatins, PBDs) Payload->ADC Linker Linker (Val-Cit-PAB) Linker->ADC DAR Drug-to-Antibody Ratio (DAR) DAR->ADC Antibody Antibody Hotspots Antibody->ADC Aggregation Aggregation Consequences->Aggregation Clearance Rapid Clearance Consequences->Clearance Toxicity Off-Target Toxicity Consequences->Toxicity cluster_0 cluster_1 node1 Antibody mc-Val-Cit-PAB Payload node2 Antibody PEG Chain Val-Cit-PAB Payload label1 Standard Hydrophobic ADC label2 Hydrophilically Modified ADC

References

off-target toxicity of Val-Cit linkers due to neutrophil elastase cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with off-target toxicity of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs) due to cleavage by human neutrophil elastase.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of a Val-Cit linker?

A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1][2] Following the internalization of the ADC into a target cancer cell, the linker is exposed to Cathepsin B within the lysosome, leading to the release of the cytotoxic payload.[1]

Q2: What is the evidence for off-target cleavage of Val-Cit linkers by neutrophil elastase?

A2: Several studies have demonstrated that human neutrophil elastase (NE), a serine protease secreted by neutrophils, can aberrantly cleave the Val-Cit linker.[3][4][5] This enzymatic cleavage occurs at the peptide bond between valine and citrulline.[2][4] This premature release of the payload in the systemic circulation can lead to off-target toxicity.[3][4]

Q3: What are the primary toxicities associated with neutrophil elastase-mediated cleavage of Val-Cit linkers?

A3: The most commonly reported off-target toxicity is neutropenia, a reduction in the number of neutrophils in the blood.[1][2][3][4] This is thought to occur because the prematurely released cytotoxic payload is toxic to neutrophils.[6] Other potential off-target toxicities include liver toxicity.[2]

Q4: Are all Val-Cit-based linkers equally susceptible to neutrophil elastase?

A4: No, susceptibility can vary. For instance, modifications to the linker, such as the development of Glu-Val-Cit (EVCit) linkers, have been explored to increase stability.[1][2] However, even some modified linkers may still be susceptible to NE-mediated degradation.[2] More recent innovations like "exolinkers," which reposition the cleavable peptide, have shown increased resistance to neutrophil elastase.[3][4]

Q5: Besides neutrophil elastase, are there other enzymes that can cause premature cleavage of Val-Cit linkers?

A5: Yes, particularly in preclinical mouse models, the Val-Cit linker is known to be susceptible to cleavage by a mouse carboxylesterase called Ces1C.[1][3][7] This can lead to premature drug release and complicate the interpretation of efficacy and toxicity studies in mice.[1][2]

Troubleshooting Guide

Issue 1: Unexpectedly high in vivo toxicity (e.g., neutropenia) observed in preclinical or clinical studies with a Val-Cit linked ADC.

  • Possible Cause: Premature payload release due to cleavage of the Val-Cit linker by neutrophil elastase.[1][3][4]

  • Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: Conduct an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor for payload release over time using methods like LC-MS.[1]

    • Evaluate Linker Stability in Plasma: Perform in vitro plasma stability assays using human plasma to quantify the rate of premature payload release.[8]

    • Consider Linker Modification: If sensitivity to neutrophil elastase is confirmed, explore alternative linker strategies. This could involve incorporating amino acids that confer resistance to NE cleavage or utilizing novel linker designs like exolinkers.[1][3]

Issue 2: Discrepancy in ADC stability between mouse and human plasma.

  • Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), which is present in rodent plasma but not in human plasma.[1][7]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Perform an in vitro plasma stability assay using mouse plasma and compare the results to stability in human plasma.[1]

    • Utilize Ces1C Knockout Mice: If available, conduct in vivo studies in Ces1C knockout mice to confirm if premature payload release is mitigated.[1]

    • Modify the Linker: Consider linker designs known to be more resistant to Ces1C, such as the Glu-Val-Cit (EVCit) linker.[1][2]

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers

Linker SequenceSusceptibility to Neutrophil ElastaseSusceptibility to Mouse Ces1CKey Characteristics
Val-Cit (VCit) High[2][5]High[2][7]The conventional linker, known for its susceptibility to premature cleavage.
Glu-Val-Cit (EVCit) Moderate[2]Low[1][2]Offers improved stability in mouse plasma but can still be cleaved by neutrophil elastase.[2]
Glu-Gly-Cit (EGCit) Low[2]Low[2]Provides resistance to both Ces1C and human neutrophil elastase.[2]
Exolinkers Low[3][4]Not explicitly stated, but designed for high stabilityRepositions the cleavable peptide to enhance stability and hydrophilicity.[3][9]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Cleavage Assay

  • Objective: To determine the susceptibility of a Val-Cit linked ADC to cleavage by human neutrophil elastase.

  • Materials:

    • ADC construct with Val-Cit linker

    • Purified human neutrophil elastase (NE)

    • Assay Buffer (e.g., PBS, pH 7.4)

    • Incubator at 37°C

    • LC-MS system for analysis

    • Quenching solution (e.g., acetonitrile)

  • Methodology:

    • Prepare a stock solution of the ADC in the assay buffer.

    • In separate tubes, prepare reaction mixtures containing the ADC at a final concentration of approximately 10 µM.

    • Add purified human neutrophil elastase to the reaction mixtures at a relevant concentration (e.g., 50 nM).[10] Include a control sample without NE.

    • Incubate all samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction.

    • Immediately stop the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate the protein.[1]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

    • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Visualizations

cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Val-Cit ADC FreePayload Free Cytotoxic Payload ADC->FreePayload cleavage by NE TumorCell Target Tumor Cell ADC->TumorCell Internalization IntracellularPayload Intracellular Payload ADC->IntracellularPayload cleavage by Cathepsin B Neutrophil Neutrophil NE Neutrophil Elastase Neutrophil->NE releases OffTargetToxicity Off-Target Toxicity (e.g., Neutropenia) FreePayload->OffTargetToxicity Lysosome Lysosome TumorCell->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB contains CellDeath Tumor Cell Death IntracellularPayload->CellDeath

Caption: Intended vs. Off-Target Cleavage of Val-Cit Linkers.

start Start: High in vivo toxicity observed check_NE_sensitivity Assess Neutrophil Elastase (NE) Sensitivity (In Vitro Assay) start->check_NE_sensitivity sensitive Sensitive to NE check_NE_sensitivity->sensitive Yes not_sensitive Not Sensitive to NE check_NE_sensitivity->not_sensitive No linker_mod Consider Linker Modification (e.g., EGCit, Exolinker) sensitive->linker_mod other_causes Investigate Other Causes of Toxicity not_sensitive->other_causes

Caption: Troubleshooting Workflow for Unexpected ADC Toxicity.

References

Technical Support Center: Synthesis of Mal-amido-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of the cleavable ADC linker, Mal-amido-PEG2-Val-Cit-PAB-OH.

I. General Synthesis and Purification Troubleshooting

This section addresses common issues that can occur throughout the synthesis and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low overall yield in the synthesis of this compound?

Low overall yield can stem from several factors, including incomplete reactions at each step (peptide coupling, PEGylation, maleimide (B117702) introduction), side reactions, and product loss during purification. It is crucial to monitor each reaction's completion and characterize intermediates.

Q2: What purification techniques are most effective for this type of molecule?

Due to the hybrid nature of the molecule (peptide, PEG, hydrophobic moieties), a multi-step purification strategy is often necessary. Common techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating polar and non-polar impurities.

  • Size-Exclusion Chromatography (SEC): Useful for removing aggregates and separating molecules based on size, particularly after PEGylation.[]

  • Solid-Phase Extraction (SPE): Can be used as a "catch and release" method to concentrate the product and remove excess reagents.[2]

Q3: How can I confirm the identity and purity of my final product and intermediates?

A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Troubleshooting Guide
Problem Possible Causes Solutions
Low Overall Yield Incomplete coupling reactions.Increase coupling time, use a more efficient coupling agent (e.g., HATU, HCTU), or perform double coupling.
Side reactions during synthesis.Optimize reaction conditions (temperature, pH, solvent) and use appropriate protecting groups.
Product loss during purification.Optimize purification protocols, consider alternative chromatography columns or solvent gradients.
Complex Mixture of Products Presence of deletion or truncated sequences.Ensure complete deprotection and coupling at each step of the peptide synthesis.
Formation of side products.Identify side products by MS and NMR to diagnose the problematic step and adjust conditions accordingly.
Difficulty in Purification Poor solubility of the product or intermediates.Adjust the solvent system for chromatography; consider using a co-solvent. The payload components are often non-polar, which can limit solubility.[2]
Co-elution of impurities.Use orthogonal purification methods (e.g., RP-HPLC followed by SEC).

II. Challenges in Val-Cit-PAB Synthesis

The Val-Cit-PAB dipeptide-linker is a critical component, and its synthesis can present several challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions during the synthesis of the Val-Cit dipeptide?

Side reactions in peptide synthesis can include racemization, especially of the activated amino acid, and diketopiperazine formation, particularly with dipeptides.[3][4] Over-activation of the carboxylic acid can also lead to unwanted byproducts.[4]

Q2: I am observing incomplete coupling between Valine and Citrulline. What could be the cause?

Incomplete coupling can be due to steric hindrance, suboptimal coupling reagents, or aggregation of the peptide on the solid support.

Troubleshooting Guide
Problem Possible Causes Solutions
Low Yield of Val-Cit Dipeptide Incomplete coupling.Use a more potent coupling agent, increase reaction time, or perform a double coupling.
Diketopiperazine formation.This is a common side reaction in dipeptide synthesis.[4] Consider using a 2-chlorotrityl chloride (2-CTC) resin which is known to reduce this side reaction.[5]
Presence of Epimers (Racemization) Over-activation of the amino acid.Use a base with lower pKa (e.g., N-methylmorpholine instead of DIEA) and minimize the time the amino acid is in its activated state before coupling.
Difficulty in Cleaving from Resin Inefficient cleavage cocktail.Ensure the correct trifluoroacetic acid (TFA) cocktail with appropriate scavengers is used.

III. Issues with PEGylation

The introduction of the PEG spacer can be a critical step with its own set of challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling the PEG moiety?

Challenges include achieving complete reaction with the peptide, potential for side reactions if the peptide has unprotected functional groups, and purification to remove excess PEG reagent.

Q2: How do I ensure complete PEGylation?

Using a molar excess of the PEG reagent can help drive the reaction to completion.[6] Monitoring the reaction by HPLC is crucial to determine the optimal reaction time.

Troubleshooting Guide
Problem Possible Causes Solutions
Incomplete PEGylation Insufficient molar excess of PEG reagent.Increase the molar ratio of the PEG reagent to the peptide. A 10- to 20-fold molar excess is often recommended.[6]
Steric hindrance.Optimize reaction conditions (e.g., temperature, solvent) to improve accessibility of the reaction site.
Difficulty in Removing Excess PEG Similar properties of the PEGylated product and excess PEG reagent.Use purification methods that differentiate based on size, such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[][]

IV. Challenges with the Maleimide Group

The maleimide group is highly reactive and requires careful handling throughout the synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the stability concerns with the maleimide group during synthesis?

The maleimide group can be unstable under certain conditions. It is susceptible to hydrolysis, especially at non-neutral pH, and can react with nucleophiles other than the intended thiol.

Q2: The maleimide group appears to have degraded during my synthesis or storage. How can I prevent this?

Maleimides are sensitive to light and should be protected from it.[8] They are also more stable at lower pH. For storage, keep the compound in a dry, dark environment at a low temperature.

Troubleshooting Guide
Problem Possible Causes Solutions
Loss of Maleimide Reactivity Hydrolysis of the maleimide ring.Maintain a neutral to slightly acidic pH (6.5-7.5) during reactions involving the maleimide.[9] Avoid prolonged exposure to aqueous basic conditions.
Unwanted reaction with other nucleophiles.Ensure that other nucleophilic groups on your molecule are appropriately protected.
Formation of Thioether Adducts During Synthesis Presence of free thiols in reagents or solvents.Use thiol-free buffers and reagents.[6]
Retro-Michael Reaction of Thioether Adduct (if conjugated) Instability of the thiosuccinimide linkage.While this is more of a concern after conjugation, be aware that the thioether bond can be reversible, especially in the presence of other thiols.[10][11] Hydrolysis of the thiosuccinimide ring can lead to a more stable product.[8][10]

V. Experimental Protocols and Visualizations

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Val-Cit
  • Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid (Fmoc-Cit-OH) to the resin using a suitable base like diisopropylethylamine (DIEA).

  • Capping: Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF (typically 20%).

  • Coupling of Second Amino Acid: Couple the next Fmoc-protected amino acid (Fmoc-Val-OH) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA).

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for any subsequent amino acids.

  • Cleavage: Cleave the peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

Diagrams

Synthesis_Workflow Resin Solid Support (e.g., 2-CTC Resin) Load_Cit 1. Load Fmoc-Cit-OH Resin->Load_Cit Deprotect1 2. Fmoc Deprotection Load_Cit->Deprotect1 Couple_Val 3. Couple Fmoc-Val-OH Deprotect1->Couple_Val Deprotect2 4. Fmoc Deprotection Couple_Val->Deprotect2 Add_PEG_Mal 5. Couple Mal-amido-PEG2-COOH Deprotect2->Add_PEG_Mal Cleave 6. Cleave from Resin & Deprotect Add_PEG_Mal->Cleave Purify 7. Purify Cleave->Purify Final_Product Mal-amido-PEG2- Val-Cit-PAB-OH Purify->Final_Product Troubleshooting_Logic Start Low Yield or Purity Issue Analyze Analyze Crude Product (LC-MS, NMR) Start->Analyze Incomplete_Rxn Incomplete Reaction? Analyze->Incomplete_Rxn Side_Product Side Products? Incomplete_Rxn->Side_Product No Optimize_Coupling Optimize Coupling: - Increase time/reagents - Change coupling agent Incomplete_Rxn->Optimize_Coupling Yes (Coupling) Optimize_Deprotection Optimize Deprotection: - Increase time - Fresh reagents Incomplete_Rxn->Optimize_Deprotection Yes (Deprotection) Purification_Issue Purification Difficulty? Side_Product->Purification_Issue No Adjust_Conditions Adjust Conditions: - Temp, pH, solvent - Check protecting groups Side_Product->Adjust_Conditions Yes Optimize_Purification Optimize Purification: - New column/solvents - Orthogonal methods Purification_Issue->Optimize_Purification Yes

References

Technical Support Center: Mitigating ADC Aggregation Caused by Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ADC aggregation caused by hydrophobic linkers.

Frequently Asked Questions (FAQs)

Q1: What is causing my ADC to aggregate after conjugation with a hydrophobic linker-payload?

A1: Aggregation of ADCs post-conjugation with hydrophobic linker-payloads is a common challenge. The primary driver is the increased surface hydrophobicity of the antibody.[1] Hydrophobic drugs and linkers, when attached to the antibody, can expose or create hydrophobic patches on the protein surface. These patches have a tendency to interact with each other to minimize contact with the aqueous environment, leading to the formation of soluble and insoluble aggregates.[2] This phenomenon is often exacerbated by a high drug-to-antibody ratio (DAR), where a greater number of hydrophobic molecules are attached to each antibody.[3]

Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

A2: The DAR is a critical parameter influencing ADC aggregation. Generally, a higher DAR, especially with hydrophobic payloads, leads to increased hydrophobicity and a greater propensity for aggregation.[3][4] This can negatively impact the ADC's stability, pharmacokinetics, and therapeutic index. Finding the optimal DAR is a balancing act between achieving desired potency and maintaining a stable, non-aggregated product.

Q3: What are the consequences of ADC aggregation?

A3: ADC aggregation can have several detrimental effects. Aggregates can lead to a loss of therapeutic efficacy and may pose safety risks by inducing an immunogenic response in patients.[2] Furthermore, aggregation can affect the manufacturing process, leading to product loss and difficulties in formulation and administration.

Q4: What are the main strategies to mitigate ADC aggregation?

A4: There are three primary strategies to mitigate ADC aggregation:

  • Linker Modification: Incorporating hydrophilic moieties into the linker design can effectively mask the hydrophobicity of the payload.[3][5]

  • Formulation Optimization: Adjusting the buffer composition, pH, and including specific excipients can help stabilize the ADC and prevent aggregation.[6]

  • Protein Engineering: Modifying the antibody itself to increase its intrinsic hydrophilicity can also be a viable approach.

Troubleshooting Guides

Problem 1: Significant aggregation observed immediately after conjugation.

This issue often points to challenges with the conjugation process itself or the inherent properties of the linker-payload.

Troubleshooting Steps:

  • Evaluate Linker Hydrophilicity: If using a highly hydrophobic linker, consider switching to a more hydrophilic alternative. Linkers incorporating polyethylene (B3416737) glycol (PEG), sulfonate groups, or hydrophilic amino acids can significantly reduce aggregation.[3][5]

  • Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR generally results in reduced aggregation. Experiment with different conjugation conditions to achieve a lower, more controlled DAR while maintaining acceptable potency.

  • Review Conjugation Chemistry: Ensure that the conjugation reaction conditions (e.g., pH, temperature, co-solvents) are optimized to minimize stress on the antibody. High concentrations of organic co-solvents used to dissolve the linker-payload can induce antibody denaturation and aggregation.

Problem 2: Gradual aggregation observed during storage.

This suggests that the formulation is not optimal for long-term stability.

Troubleshooting Steps:

  • Optimize Formulation Buffer:

    • pH: Determine the pH at which the ADC exhibits maximum stability. This is often slightly acidic, but needs to be empirically determined for each ADC.

    • Buffer Species: Common buffers include histidine, citrate, and acetate. The choice of buffer can influence ADC stability.

  • Incorporate Stabilizing Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are commonly used at low concentrations (e.g., 0.01-0.1%) to prevent surface-induced aggregation.[7]

    • Sugars: Sugars such as sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thawing and lyophilization.

    • Amino Acids: Certain amino acids, like arginine and proline, can help to solubilize proteins and reduce aggregation.[6]

Data Presentation: Comparison of Hydrophilic Linkers

The choice of a hydrophilic linker is a critical step in mitigating aggregation. The following tables summarize the impact of different hydrophilic linkers on key ADC parameters.

Table 1: Impact of Hydrophilic Linkers on ADC Aggregation and Drug-to-Antibody Ratio (DAR)

Linker TypeHydrophilic MoietyTypical DAR AchievedAggregation Level (%)Reference(s)
Hydrophobic Control None415-25[8]
PEGylated Polyethylene Glycol (PEG)8< 5[3]
Sulfonated Sulfonate Group6-8< 5[3][4]
Glycosidic Glucuronide8Low[9]
Cyclodextrin-based Cyclodextrin4Low[10]

Table 2: In Vivo Performance of ADCs with Different Linkers

Linker TypeTumor Growth Inhibition (%)Plasma Half-lifeOff-Target ToxicityReference(s)
Hydrophobic Control 50-60ShorterHigher[8]
PEGylated > 80LongerLower[5]
Cyclodextrin-based > 80LongerLower[10]

Experimental Protocols

Detailed methodologies are crucial for accurately assessing ADC aggregation.

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

Materials:

  • Size-Exclusion Chromatography system with a UV detector.

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. For ADCs with high hydrophobicity, the addition of a small percentage of organic solvent (e.g., 5-15% isopropanol (B130326) or acetonitrile) to the mobile phase may be necessary to minimize secondary hydrophobic interactions with the column matrix.[11]

  • ADC sample.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any smaller fragments.

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To determine the size distribution of particles in the ADC solution, providing a rapid assessment of aggregation.

Materials:

  • Dynamic Light Scattering instrument.

  • Low-volume cuvette.

  • ADC sample.

  • Filtration device (0.22 µm syringe filter).

Procedure:

  • Sample Preparation: Filter the ADC sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large, extraneous particles. A sample concentration of 0.5-1.0 mg/mL is typically sufficient.

  • Instrument Setup: Set the instrument parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh and a high PDI are indicative of aggregation.

Visualizations

Workflow for Mitigating ADC Aggregation

Mitigating_ADC_Aggregation cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_analysis Analysis & Validation cluster_outcome Desired Outcome Aggregation_Observed ADC Aggregation Observed Linker_Mod Linker Modification (e.g., PEG, Sulfonate) Aggregation_Observed->Linker_Mod Implement Formulation_Opt Formulation Optimization (pH, Excipients) Aggregation_Observed->Formulation_Opt Implement Protein_Eng Protein Engineering Aggregation_Observed->Protein_Eng Implement SEC Size-Exclusion Chromatography (SEC) Linker_Mod->SEC Analyze DLS Dynamic Light Scattering (DLS) Formulation_Opt->DLS Analyze HIC Hydrophobic Interaction Chromatography (HIC) Protein_Eng->HIC Analyze Stable_ADC Stable, Monomeric ADC SEC->Stable_ADC Validate DLS->Stable_ADC Validate HIC->Stable_ADC Validate

Caption: Workflow for addressing ADC aggregation.

Logical Relationship of Factors Contributing to ADC Aggregation

ADC_Aggregation_Factors cluster_causes Primary Causes cluster_mechanism Mechanism cluster_consequence Consequence cluster_impact Impact Hydrophobic_Linker Hydrophobic Linker/ Payload Increased_Hydrophobicity Increased Surface Hydrophobicity Hydrophobic_Linker->Increased_Hydrophobicity High_DAR High Drug-to-Antibody Ratio (DAR) High_DAR->Increased_Hydrophobicity Aggregation ADC Aggregation Increased_Hydrophobicity->Aggregation Reduced_Efficacy Reduced Efficacy Aggregation->Reduced_Efficacy Immunogenicity Potential Immunogenicity Aggregation->Immunogenicity Poor_PK Poor Pharmacokinetics Aggregation->Poor_PK

Caption: Factors leading to ADC aggregation.

References

Validation & Comparative

A Head-to-Head Comparison: The Cleavable Mal-amido-PEG2-Val-Cit-PAB-OH Linker Versus Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inform ADC Design

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity profile. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design. This guide provides an objective comparison of the performance of the cathepsin B-cleavable Mal-amido-PEG2-Val-Cit-PAB-OH linker and common non-cleavable linkers, supported by experimental data and detailed methodologies.

Introduction to Linker Technologies

This compound: A Cleavable Linker System

The this compound linker is a sophisticated system designed for controlled payload release within the tumor cell.[1] It features a maleimide (B117702) group for conjugation to antibody cysteines, a hydrophilic PEG spacer to improve solubility, and a dipeptide sequence of valine-citrulline (Val-Cit).[1] This Val-Cit motif is specifically designed to be cleaved by cathepsin B, a protease that is highly active in the lysosomal compartment of cancer cells.[2][3] Following cleavage of the Val-Cit bond, a p-aminobenzyl alcohol (PAB) self-immolative spacer releases the active payload.[2] This targeted release mechanism is intended to maximize the therapeutic window by concentrating the cytotoxic agent at the site of action while minimizing systemic exposure.[3][4]

Non-Cleavable Linkers: Stability as a Cornerstone

In contrast, non-cleavable linkers are engineered for high stability in circulation.[5][6] These linkers, such as those based on maleimidocaproyl (MC) or succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable covalent bond between the antibody and the payload.[6][7] Drug release from ADCs with non-cleavable linkers is not dependent on a specific enzymatic or chemical trigger but rather on the complete proteolytic degradation of the antibody within the lysosome following internalization.[5][6] This approach generally leads to lower off-target toxicity due to reduced premature payload release.[6]

Quantitative Performance Data: A Comparative Overview

The following table summarizes representative quantitative data from various preclinical studies to facilitate a comparison between ADCs employing Val-Cit-PAB-based cleavable linkers and those with non-cleavable linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, these data are compiled from different studies to provide a comparative perspective.

Parameter ADC with Cleavable Linker (e.g., Val-Cit-PAB-MMAE) ADC with Non-Cleavable Linker (e.g., SMCC-DM1) Reference
In Vitro Cytotoxicity (IC50) Potent, often in the sub-nanomolar to picomolar range.Potent, often in the picomolar range.[8][9]
Bystander Effect Present and significant, as the released payload can diffuse across cell membranes to kill neighboring antigen-negative cells.Generally absent or significantly reduced, as the payload-linker-amino acid complex is less membrane-permeable.[6][8]
Plasma Stability (% intact ADC) Generally stable in human plasma, but can show instability in rodent plasma due to carboxylesterase activity.Highly stable in plasma across different species.[5][10]
In Vivo Efficacy (Tumor Model) Can lead to complete tumor regression, efficacy is influenced by both direct and bystander killing.Can lead to complete tumor regression, efficacy is primarily dependent on direct targeting of antigen-positive cells.[11]
Maximum Tolerated Dose (MTD) Can be lower due to potential for off-target toxicity from premature payload release.Generally higher due to increased plasma stability and reduced off-target toxicity.[12]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with Cleavable Linker TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Internalization 2. Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release 5. Payload Release Cleavage->Release Apoptosis 6. Apoptosis Release->Apoptosis

Mechanism of Action for a Cleavable Linker ADC

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with Non-Cleavable Linker TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Internalization 2. Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Degradation 4. Antibody Degradation Lysosome->Degradation Release 5. Payload-Linker-Amino Acid Release Degradation->Release Apoptosis 6. Apoptosis Release->Apoptosis

Mechanism of Action for a Non-Cleavable Linker ADC

Start Start CellSeeding 1. Seed Antigen-Positive and Antigen-Negative Cells Start->CellSeeding ADCTreatment 2. Treat with Serial Dilutions of ADC CellSeeding->ADCTreatment Incubation 3. Incubate for 72-96 hours ADCTreatment->Incubation MTT 4. Add MTT Reagent Incubation->MTT Formazan 5. Solubilize Formazan Crystals MTT->Formazan Absorbance 6. Measure Absorbance at 570 nm Formazan->Absorbance IC50 7. Calculate IC50 Absorbance->IC50

References

A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: Val-Cit-PAB vs. Hydrazone vs. Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an effective and safe Antibody-Drug Conjugate (ADC). The ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet be efficiently cleaved to release the potent payload within the target tumor cell. This guide provides an objective comparison of three widely utilized cleavable linkers: the enzyme-cleavable Maleimido-amido-PEG2-Valine-Citrulline-p-aminobenzylcarbamate (Mal-amido-PEG2-Val-Cit-PAB-OH), the pH-sensitive hydrazone, and the reduction-sensitive disulfide linker.

At a Glance: Key Performance Characteristics

Linker TypeCleavage MechanismPlasma StabilityKey AdvantagesKey Disadvantages
This compound Protease (Cathepsin B)Generally High[1][2]High plasma stability, specific release in tumor cells with high protease activity.[2]Efficacy is dependent on the expression levels of specific proteases in the tumor.[3]
Hydrazone Acidic pH (endosomes/lysosomes)Variable, can be low[1][2]Effective in the acidic tumor microenvironment and intracellular compartments.[][5]Prone to hydrolysis in systemic circulation, leading to potential off-target toxicity.[2][6]
Disulfide Reducing agents (e.g., Glutathione)Moderate to High (can be tuned)Exploits the high intracellular glutathione (B108866) concentration for selective release.[]Stability can be variable and may be susceptible to premature cleavage.[2]

Delving Deeper: Mechanisms of Action

The selective cleavage of each linker is dictated by distinct physiological triggers within the tumor microenvironment or inside the cancer cell.

This compound: Protease-Mediated Cleavage

The Val-Cit dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[] Following internalization of the ADC, the linker is cleaved, initiating a self-immolative cascade of the PAB spacer to release the unmodified payload.

ADC ADC in Circulation Internalization Internalization into Target Cell ADC->Internalization Stable Lysosome Trafficking to Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Val-Cit Cleavage CathepsinB->Cleavage Enzymatic Cleavage PAB_Elimination PAB Self-Immolation Cleavage->PAB_Elimination Payload_Release Active Payload Release PAB_Elimination->Payload_Release

Cleavage pathway of a Val-Cit-PAB linker.
Hydrazone Linker: pH-Sensitive Hydrolysis

Hydrazone linkers are engineered to be stable at the physiological pH of blood (~7.4) but undergo rapid hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][5] This pH differential allows for targeted drug release following ADC internalization.

ADC_Circulation ADC in Circulation (pH ~7.4) Internalization Internalization ADC_Circulation->Internalization Stable Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Hydrolysis Hydrazone Hydrolysis Endosome->Hydrolysis Low pH Lysosome->Hydrolysis Low pH Payload_Release Payload Release Hydrolysis->Payload_Release

Cleavage pathway of a hydrazone linker.
Disulfide Linker: Reduction-Mediated Cleavage

Disulfide linkers exploit the significantly higher concentration of reducing agents, particularly glutathione (GSH), within the cytoplasm of tumor cells compared to the bloodstream.[] This redox potential difference triggers the cleavage of the disulfide bond, releasing the payload intracellularly.

ADC_Circulation ADC in Circulation (Low GSH) Internalization Internalization ADC_Circulation->Internalization Stable Cytoplasm Cytoplasm (High GSH) Internalization->Cytoplasm Reduction Disulfide Reduction Cytoplasm->Reduction High Glutathione Payload_Release Payload Release Reduction->Payload_Release

Cleavage pathway of a disulfide linker.

Quantitative Performance Data

Direct head-to-head comparisons of linker stability and cleavage kinetics are often dependent on the specific antibody, payload, and experimental conditions. The following table summarizes representative data from various studies to provide a comparative overview.

ParameterMal-amido-PEG2-Val-Cit-PABHydrazoneDisulfide
Plasma Half-life (in vitro) Generally >100 hours in human plasma.[1]Highly variable; can be as low as 48 hours.[9]Can be engineered for high stability (>150 hours).[]
Cleavage Rate Dependent on Cathepsin B concentration; can be rapid in lysosomal extracts.[2]Rapid at pH < 6.[]Dependent on glutathione concentration; rapid in reducing environments.
In Vitro Cytotoxicity (IC50) Potent, dependent on target expression.Potent, but can show off-target toxicity.Potent, with good target cell selectivity.
In Vivo Efficacy Demonstrated high efficacy in various xenograft models.[10]Efficacious, but can be limited by toxicity.[]Efficacious in preclinical models.[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC linker performance.

In Vitro Plasma Stability Assay using LC-MS

This protocol outlines a general method to assess the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.

Workflow for in vitro plasma stability assay.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation: Quench the reaction and isolate the ADC from plasma proteins using an immunocapture method (e.g., Protein A/G beads).

  • LC-MS Analysis: Analyze the intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.

  • Data Analysis: A decrease in the average DAR over time indicates linker cleavage. Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Cathepsin B Cleavage Assay for Val-Cit Linkers

This assay quantifies the rate of payload release from a Val-Cit linker-containing ADC in the presence of purified Cathepsin B.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT). Activate recombinant human Cathepsin B according to the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM) with the reaction buffer.

  • Initiate Reaction: Start the cleavage by adding activated Cathepsin B (e.g., 100 nM). Incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protease inhibitor.

  • LC-MS/MS Analysis: Quantify the amount of released payload in each sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.

pH-Mediated Hydrolysis of Hydrazone Linkers

This protocol assesses the stability of a hydrazone-linked ADC at physiological and acidic pH.

Methodology:

  • Buffer Preparation: Prepare buffers at different pH values (e.g., pH 7.4 and pH 5.0).

  • Incubation: Incubate the ADC (e.g., 50 µg/mL) in each buffer at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Quantify the amount of released payload at each time point using a suitable analytical method, such as reversed-phase HPLC or LC-MS.

  • Data Analysis: Compare the rate of payload release at pH 5.0 to that at pH 7.4 to determine the pH-sensitivity of the linker.

Glutathione-Mediated Cleavage of Disulfide Linkers

This assay evaluates the susceptibility of a disulfide-linked ADC to cleavage by the reducing agent glutathione.

Methodology:

  • Reagent Preparation: Prepare a stock solution of glutathione (GSH) in a relevant buffer (e.g., PBS, pH 7.4).

  • Reaction Setup: Incubate the ADC (e.g., 20 µM) with varying concentrations of GSH (e.g., 5 µM to 5 mM) at 37°C.

  • Time Points: At specific time intervals (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

  • Analysis: Analyze the samples to quantify the amount of released payload, for instance by HPLC or LC-MS.

  • Data Analysis: Determine the rate of payload release at different GSH concentrations to assess the linker's sensitivity to reduction.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with significant implications for its therapeutic index. The this compound linker offers high plasma stability and tumor-specific cleavage, but its efficacy is contingent on protease expression. Hydrazone linkers provide a pH-dependent release mechanism but can suffer from instability in circulation. Disulfide linkers leverage the differential redox potential between the extracellular and intracellular environments, and their stability can be modulated through chemical modifications. A thorough in vitro and in vivo evaluation using standardized protocols is essential for selecting the optimal linker for a given therapeutic application, ultimately leading to the development of safer and more effective ADCs.

References

Assessing the In Vivo Stability of Val-Cit Linkers in Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has been a cornerstone in the development of antibody-drug conjugates (ADCs), prized for its selective cleavage by lysosomal proteases like Cathepsin B within tumor cells.[1][] This targeted release mechanism is designed to enhance the therapeutic window of highly potent cytotoxic payloads. However, preclinical studies in mouse models have revealed a significant liability: the premature cleavage of the Val-Cit linker in circulation, leading to off-target toxicity and diminished efficacy.[1][3] This guide provides a comprehensive comparison of the in vivo stability of Val-Cit linkers and its more stable alternatives in mouse models, supported by experimental data and detailed protocols.

The Challenge of Val-Cit Linker Instability in Murine Models

The primary culprit behind the instability of Val-Cit linkers in mouse plasma is the carboxylesterase Ces1c, an enzyme that efficiently hydrolyzes the dipeptide, leading to premature payload release.[1] This phenomenon is specific to rodents and is not observed in human plasma, creating a translational challenge in preclinical ADC development.[3] An ADC that appears unstable and ineffective in mice might be perfectly stable and potent in humans, making it difficult to select promising candidates for further development.

Enhancing Stability: The Emergence of Modified Val-Cit Linkers

To address this challenge, researchers have developed modified Val-Cit linkers with enhanced stability in mouse plasma. The most notable of these is the glutamic acid-appended Val-Cit (EVCit) linker. The addition of a glutamic acid residue at the P3 position significantly hinders cleavage by mouse Ces1c while maintaining sensitivity to Cathepsin B, the intended intracellular protease.[1]

Quantitative Comparison of Linker Stability

The following tables summarize the in vivo stability and efficacy of Val-Cit linkers compared to their modified counterparts in mouse models.

Table 1: In Vivo Plasma Stability of Different Linkers in Mouse Models

Linker TypeADC ModelAnimal ModelKey Stability FindingsReference
Val-Cit (VCit) anti-HER2-MMAFBALB/c MouseLost >95% of conjugated payload after 14-day incubation in mouse plasma. ADC half-life of approximately 2 days.[1][3]
Ser-Val-Cit (SVCit) anti-HER2-MMAFBALB/c MouseLost ~70% of conjugated payload after 14-day incubation in mouse plasma.[3]
Glu-Val-Cit (EVCit) anti-HER2-MMAFBALB/c MouseShowed almost no linker cleavage after 14-day incubation in mouse plasma. ADC half-life dramatically improved to 12 days.[1][3]
Exo-EVCit Trastuzumab-MMAEMouseExhibited better payload linker retention than the traditional Val-Cit linker.[4]

Table 2: In Vivo Efficacy of ADCs with Different Linkers in Mouse Xenograft Models

Linker TypeADC ModelTumor ModelKey Efficacy FindingsReference
Val-Cit (VCit) anti-HER2-MMAFJIMT-1 & KPL-4 XenograftsShowed limited tumor growth inhibition at a 3 mg/kg dose.[5]
Glu-Val-Cit (EVCit) anti-HER2-MMAFJIMT-1 & KPL-4 XenograftsDemonstrated remarkable tumor growth inhibition and improved survival at both 1 mg/kg and 3 mg/kg doses compared to the VCit ADC.[1][5]

Experimental Protocols

Accurate assessment of ADC stability in vivo is crucial for the selection of promising drug candidates. Below are detailed protocols for key experiments.

Protocol 1: In Vivo ADC Stability Assessment in Mice

This protocol outlines the procedure for administering an ADC to mice and collecting blood samples for stability analysis.

1. ADC Administration:

  • ADCs are typically administered intravenously (IV) via the tail vein.[6]
  • The recommended injection volume for a mouse is generally up to 10 mL/kg.[7]
  • Use a small gauge needle (e.g., 27-30G) to minimize discomfort.[8]

2. Blood Sample Collection:

  • Blood samples can be collected at various time points (e.g., 0, 1, 6, 24, 48, 96 hours) post-injection.[9]
  • Commonly used sites for repeated blood sampling in mice include the saphenous vein or the facial (submandibular) vein.[10]
  • The volume of blood collected should not exceed 10% of the animal's total blood volume over a two-week period without fluid replacement.[10]
  • For a 25g mouse, the total blood volume is approximately 1.75 mL.[8]
  • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) to obtain plasma.[11]
  • Centrifuge the blood samples to separate the plasma, which can then be stored at -80°C for later analysis.[11]

Protocol 2: Quantification of Intact ADC in Mouse Plasma by ELISA

This protocol describes a sandwich ELISA method to measure the concentration of intact ADC in plasma samples.

1. Plate Coating:

  • Dilute the capture antibody (specific for the ADC's monoclonal antibody) in a coating buffer (e.g., PBS, pH 7.4).
  • Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well ELISA plate.[12]
  • Incubate overnight at 4°C.[12]

2. Washing and Blocking:

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[13]
  • Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.[13]

3. Sample and Standard Incubation:

  • Wash the plate as described above.
  • Prepare serial dilutions of a standard ADC of known concentration in a sample diluent.
  • Dilute the plasma samples in the same diluent.
  • Add 100 µL of the standards and diluted plasma samples to the wells and incubate for 2 hours at room temperature.[12]

4. Detection:

  • Wash the plate.
  • Add 100 µL of a detection antibody (e.g., an anti-payload antibody conjugated to an enzyme like HRP) diluted in the sample diluent.
  • Incubate for 1 hour at room temperature.[12]

5. Development and Measurement:

  • Wash the plate.
  • Add 100 µL of a substrate solution (e.g., TMB) and incubate until a color develops.[14]
  • Add 100 µL of a stop solution (e.g., 2M H₂SO₄).[14]
  • Read the absorbance at 450 nm using a microplate reader.[14]
  • Calculate the concentration of intact ADC in the samples by comparing their absorbance to the standard curve.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS/MS

This protocol outlines a general method for measuring the average DAR of an ADC in plasma samples.

1. Immuno-affinity Purification of ADC:

  • Spike plasma samples with the ADC.
  • Use affinity capture beads (e.g., protein A or streptavidin-coated beads if the antibody is biotinylated) to purify the ADC from the plasma.[15][16]
  • Wash the beads to remove non-specifically bound proteins.
  • Elute the ADC from the beads.[15]

2. LC-MS/MS Analysis:

  • Inject the purified ADC sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[15][16]
  • The ADC is typically separated using a reversed-phase column.
  • The mass spectrometer is operated in positive ion mode to acquire the mass spectra of the intact ADC.

3. Data Analysis:

  • The raw mass spectrometry data is deconvoluted to obtain the mass of the different drug-loaded antibody species.
  • The average DAR is calculated based on the relative abundance of each species.[17]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_in_vivo In Vivo Mouse Model cluster_analysis Ex Vivo Analysis cluster_data Data Interpretation ADC_admin ADC Administration (Intravenous) Blood_sampling Blood Sampling (e.g., Saphenous Vein) ADC_admin->Blood_sampling Plasma_prep Plasma Preparation (Centrifugation) Blood_sampling->Plasma_prep ELISA ELISA for Intact ADC Quantification Plasma_prep->ELISA LCMS LC-MS/MS for DAR Determination Plasma_prep->LCMS Stability_assessment Assessment of Linker Stability ELISA->Stability_assessment LCMS->Stability_assessment Efficacy_correlation Correlation with In Vivo Efficacy Stability_assessment->Efficacy_correlation

Caption: Experimental workflow for assessing the in vivo stability of ADCs in mouse models.

G cluster_circulation Systemic Circulation (Mouse) cluster_tumor_cell Tumor Cell Lysosome ADC_circ Val-Cit ADC Ces1c Carboxylesterase 1c (Ces1c) ADC_circ->Ces1c Premature Cleavage Cleaved_ADC Cleaved ADC + Free Payload Ces1c->Cleaved_ADC ADC_intra Val-Cit ADC CathepsinB Cathepsin B ADC_intra->CathepsinB Intended Cleavage Released_Payload Released Payload (Cytotoxicity) CathepsinB->Released_Payload

References

The Impact of PEG Spacer Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis of PEG2 vs. PEG4 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on optimizing each component to achieve a maximal therapeutic window. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the overall performance of an ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has emerged as a key strategy to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. This guide provides a comparative analysis of different PEG spacer lengths, with a focus on shorter chains like PEG2 and PEG4, supported by experimental data to inform the selection of the optimal linker for next-generation ADCs.

The length of the PEG spacer can profoundly influence an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile. Hydrophobic payloads, while potent, can induce aggregation and rapid clearance of ADCs from circulation. The hydrophilic nature of PEG helps to mitigate these issues, creating a hydration shell around the payload that can shield it from premature clearance mechanisms and improve its pharmacokinetic profile. This allows for the use of higher drug-to-antibody ratios (DARs) without compromising the stability and solubility of the ADC.

Comparative Analysis of PEG Spacer Lengths: A Balancing Act

The choice of PEG spacer length is a delicate balance between improving pharmacokinetic properties and maintaining potent cytotoxicity. While longer PEG chains can significantly enhance circulation half-life, they may also introduce steric hindrance, potentially impacting antigen binding and reducing in vitro potency.

Pharmacokinetic Profile

A direct relationship between PEG spacer length and an ADC's pharmacokinetic profile has been demonstrated in several studies. As the PEG chain length increases, the ADC's clearance generally slows, leading to increased exposure (AUC).

ADC ConstructPEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
Non-binding IgG ControlN/A33012,0005.3
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker4 units1605,60011
ADC with PEG8 Linker8 units2809,8006.1
ADC with PEG12 Linker12 units28010,0006.0
ADC with PEG24 Linker24 units29010,0005.8

This data is synthesized from a study on PEGylated glucuronide-MMAE linkers and illustrates the general trend of improved pharmacokinetics with increasing PEG length, with a plateau effect often observed around PEG8.

In Vitro Cytotoxicity

The impact of PEG spacer length on in vitro cytotoxicity can vary depending on the specific ADC components. In some cases, particularly with longer PEG chains, a reduction in potency has been observed, likely due to steric hindrance affecting the interaction between the payload and its intracellular target. However, in other instances, especially with shorter PEG linkers, the effect on in vitro potency is minimal.

ADC ConstructPEG Chain LengthTarget Cell IC50 (nM)
Anti-CD30 ADCNo PEG~10
Anti-CD30 ADCPEG2~10
Anti-CD30 ADCPEG4~10
Anti-CD30 ADCPEG8~10
Affibody-MMAENo PEG~5 (estimated)
Affibody-MMAE4 kDa PEG31.9
Affibody-MMAE10 kDa PEG111.3

Data from studies on an anti-CD30 ADC suggests that shorter PEG chains (PEG2, PEG4, PEG8) have a negligible impact on in vitro cytotoxicity.[1] In contrast, a study on affibody-drug conjugates demonstrated a significant reduction in in vitro cytotoxicity with the incorporation of longer PEG chains.[2] This highlights that the optimal PEG length is context-dependent and must be empirically determined.

In Vivo Efficacy

The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy. The prolonged circulation and increased tumor exposure can lead to greater accumulation of the ADC in the tumor tissue, resulting in superior anti-tumor activity. While direct comparative in vivo efficacy data for PEG2 versus PEG4 is not always available in a single study, the general trend indicates that optimizing the pharmacokinetic profile through PEGylation leads to better tumor growth inhibition. For instance, studies have shown that ADCs with longer PEG spacers that exhibit improved exposure also demonstrate enhanced in vivo activity, with some studies indicating that the antitumor effects of PEGylated antibodies become more pronounced at later stages of tumor growth.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and interpretation of data related to ADCs with different PEG spacer lengths.

Protocol 1: ADC Synthesis (via Cysteine-Maleimide Chemistry)

This protocol describes a general method for the conjugation of a drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-linker with a maleimide (B117702) group (e.g., Mal-PEG4-MMAE)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Conjugation buffer (e.g., PBS, pH 7.4 with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb in conjugation buffer at a concentration of 5-10 mg/mL.

    • Add a 2-5 molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Drug-Linker Conjugation:

    • Dissolve the maleimide-functionalized drug-linker in an organic co-solvent (e.g., DMSO) at a concentration of 10-20 mM.

    • Add the drug-linker solution to the reduced mAb solution at a molar ratio of 4-8 moles of drug-linker per mole of mAb. The final concentration of the organic co-solvent should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine over the drug-linker to quench any unreacted maleimide groups.

    • Incubate for 15-20 minutes at room temperature.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.

    • Exchange the buffer to a suitable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADCs with different PEG spacer lengths

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

    • Incubate for 72-96 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software.

Protocol 3: In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • ADCs with different PEG spacer lengths

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or a 1:1 mixture with Matrigel) to a final concentration of 5-10 x 10^6 cells per 100 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC with PEG2, ADC with PEG4).

    • Administer the ADCs and vehicle control intravenously at the specified dose and schedule.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights throughout the study.

    • The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.

Protocol 4: ADC Plasma Stability Assay (LC-MS)

This assay is used to assess the stability of the ADC and the premature release of the payload in plasma.

Materials:

  • ADC

  • Human and/or mouse plasma

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.

  • Sampling:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96 hours).

  • Sample Preparation:

    • Process the plasma samples to precipitate proteins and extract the ADC and any released payload. This can be done through protein precipitation with acetonitrile (B52724) or through immuno-capture of the ADC.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the amount of intact ADC (by measuring the average DAR) and the amount of free payload over time.

  • Data Analysis:

    • Plot the percentage of intact ADC or the average DAR remaining over time to determine the stability of the linker.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental processes and the mechanism of action of ADCs, the following diagrams have been generated using Graphviz.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody reduced_mAb Reduced mAb (Exposed Thiols) mAb->reduced_mAb Reduction (TCEP) conjugation Conjugation reduced_mAb->conjugation drug_linker Maleimide-PEG-Payload drug_linker->conjugation quench Quenching (N-acetylcysteine) conjugation->quench purification Purification (SEC) quench->purification final_ADC Purified ADC purification->final_ADC

A general workflow for the synthesis of an ADC via cysteine-maleimide chemistry.

In_Vivo_Efficacy_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment ADC Treatment (PEG2 vs. PEG4) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end

An experimental workflow for evaluating the in vivo efficacy of ADCs.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Antigen Binding ADC->Binding 1. Targeting Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Binding->Internalization 2. Binding Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

The general mechanism of action for an antibody-drug conjugate.

Conclusion

The length of the PEG spacer is a critical design parameter in the development of effective and well-tolerated ADCs. While shorter PEG linkers like PEG2 and PEG4 may have a minimal impact on in vitro potency, longer linkers generally lead to a more favorable pharmacokinetic profile, which often translates to superior in vivo efficacy. However, the optimal PEG length is highly dependent on the specific antibody, payload, and target antigen. Therefore, a systematic evaluation of various PEG spacer lengths is essential to identify the ideal candidate for a given ADC. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses, enabling the rational design of next-generation ADCs with an improved therapeutic index.

References

Unmasking the "Ripple Effect": A Comparative Guide to Bystander Killing with Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a delicate balance of targeting precision and potent cytotoxicity. A key element in this equation is the linker, the molecular bridge between the antibody and the payload. Cleavable linkers, designed to release their cytotoxic cargo in the tumor microenvironment, can induce a powerful "bystander killing effect," eradicating not only the targeted cancer cells but also their antigen-negative neighbors. This guide provides an objective comparison of the bystander killing efficacy of different cleavable linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.

The bystander effect is a critical mechanism for enhancing the therapeutic efficacy of ADCs, particularly in the context of heterogeneous tumors where antigen expression can be varied.[1][2] The fundamental principle lies in the release of a membrane-permeable cytotoxic payload from the target antigen-positive (Ag+) cell, which can then diffuse into and kill adjacent antigen-negative (Ag-) tumor cells.[1] This guide will delve into the characteristics of various cleavable linkers and their impact on this crucial phenomenon.

Mechanisms of Action: A Diversity of Triggers

Cleavable linkers are engineered to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. The primary classes of cleavable linkers are categorized by their cleavage mechanism:

  • Enzyme-Sensitive Linkers: These linkers, most notably those containing dipeptide sequences like valine-citrulline (Val-Cit) or tetrapeptides such as Gly-Gly-Phe-Gly (GGFG), are cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.[3][4]

  • pH-Sensitive Linkers: These linkers, which commonly incorporate a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[3][5]

  • Redox-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the bloodstream.[3][4]

  • β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment of some cancer types.[6]

The choice of linker chemistry dictates the location and timing of payload release, which in turn influences the extent of the bystander effect.

Comparative Analysis of Bystander Killing Efficacy

The bystander killing effect is predominantly governed by the ability of the released payload to permeate cell membranes.[6] Therefore, a direct comparison of linkers is most meaningful when the payload is kept constant. Monomethyl auristatin E (MMAE), a potent and membrane-permeable anti-tubulin agent, is a commonly used payload that facilitates a strong bystander effect.[2][7]

While direct head-to-head studies comparing a wide range of cleavable linkers with the same antibody and payload are limited, the available data suggests that the specific cleavage mechanism of the linker may be less critical than the inherent properties of the released payload, provided the linker efficiently releases the unmodified, permeable drug.[6]

A study comparing a valine-citrulline (vc) linker with a β-glucuronide linker, both conjugated to MMAE, found that both ADCs mediated bystander killing similarly in an in vivo admixed tumor model.[6] This suggests that as long as the linker effectively liberates the membrane-permeable MMAE, a robust bystander effect can be achieved.

However, linker stability in circulation is a critical factor. Premature cleavage of the linker can lead to systemic toxicity and reduced delivery of the payload to the tumor. Novel linker designs, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, have been developed to enhance plasma stability compared to the traditional Val-Cit linker, leading to improved anti-tumor activity, which is likely to include a more pronounced bystander effect.[7]

Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs with Different Linkers

ADC ConstructLinker TypeTarget Cell Line (Antigen-Positive)IC50 (ng/mL)Reference
cAC10-vcMMAE (DAR 2)Val-Cit DipeptideL-8255[4]
cAC10-vcMMAE (DAR 4)Val-Cit DipeptideL-8210[4]
cAC10-vcMMAE (DAR 8)Val-Cit DipeptideL-822[4]
h1F6-vcMMAE (DAR 4)Val-Cit DipeptideL-8220[4]
cOKT9-vcMMAE (DAR 4)Val-Cit DipeptideL-8225[4]

Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers

ADC ConstructLinker TypeTumor ModelEfficacy OutcomeComments
ADC with Glu-Val-Cit linkerDipeptide (Enhanced Stability)Xenograft Mouse ModelSuperiorExhibited greater treatment efficacy compared to the Val-Cit based variant.
ADC with Val-Cit linkerDipeptide (Standard)Xenograft Mouse ModelEffectiveShowed anti-tumor activity but was less effective than the Glu-Val-Cit variant.

This table summarizes in vivo data highlighting the enhanced efficacy of an ADC with a more stable Glu-Val-Cit linker compared to a standard Val-Cit linker, suggesting a potential for an enhanced bystander effect due to more efficient tumor delivery.[7]

Visualizing the Pathways and Processes

To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.

ADC_Bystander_Effect Mechanism of ADC Bystander Killing Effect cluster_extracellular Extracellular Space cluster_target_cell Antigen-Positive (Ag+) Tumor Cell cluster_bystander_cell Antigen-Negative (Ag-) Bystander Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (pH ~5.5-6.2) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH ~4.5-5.0) Proteases (e.g., Cathepsin B) Low pH, High GSH Endosome->Lysosome 3. Trafficking Payload_Released Released, Membrane- Permeable Payload (e.g., MMAE) Lysosome->Payload_Released 4. Linker Cleavage & Payload Release Apoptosis_Target Apoptosis of Ag+ Cell Payload_Released->Apoptosis_Target 5a. Cytotoxicity Payload_Diffused Diffused Payload Payload_Released->Payload_Diffused 5b. Diffusion Apoptosis_Bystander Apoptosis of Ag- Cell Payload_Diffused->Apoptosis_Bystander 6. Bystander Killing

Caption: Mechanism of ADC-mediated bystander killing effect.

CoCulture_Assay_Workflow In Vitro Co-Culture Bystander Assay Workflow Start Start Cell_Prep Prepare Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cell Lines Start->Cell_Prep CoCulture Co-culture Ag+ and Ag- cells at varying ratios in a multi-well plate Cell_Prep->CoCulture ADC_Treatment Treat co-cultures with ADC at various concentrations CoCulture->ADC_Treatment Incubation Incubate for a defined period (e.g., 72-96 hours) ADC_Treatment->Incubation Viability_Assessment Assess viability of fluorescent Ag- cells using flow cytometry or high-content imaging Incubation->Viability_Assessment Data_Analysis Calculate IC50 for bystander cells and compare between different ADCs Viability_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro co-culture bystander assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of different cleavable linkers.

In Vitro Co-culture Bystander Assay

This assay is a cornerstone for the quantitative evaluation of the bystander killing effect.[3]

1. Cell Line Selection and Preparation:

  • Antigen-Positive (Ag+) Cell Line: Select a cell line that expresses the target antigen for the ADC's antibody.

  • Antigen-Negative (Ag-) Cell Line: Choose a cell line that does not express the target antigen but is sensitive to the cytotoxic payload. This cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.

2. Co-Culture Setup:

  • Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.

  • Include monocultures of both Ag+ and Ag- cells as controls.

3. ADC Treatment:

  • Treat the co-cultures and monocultures with a serial dilution of the ADC.

  • The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.

  • Include an isotype control ADC (an ADC with the same linker and payload but an antibody that does not bind to either cell line) to control for non-specific uptake and toxicity.

4. Incubation and Viability Assessment:

  • Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-96 hours).

  • Assess the viability of the fluorescent Ag- cells using a fluorescence plate reader, high-content imaging system, or flow cytometry.

5. Data Analysis:

  • Calculate the percentage of viable Ag- cells in the co-cultures relative to the untreated co-culture control.

  • Determine the IC50 value for the bystander killing effect (the concentration of ADC that results in 50% killing of the Ag- bystander cells).

In Vivo Admixed Tumor Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[3]

1. Model Establishment:

  • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.

  • The Ag- cells may be engineered to express a reporter gene, such as luciferase, to allow for non-invasive in vivo imaging and quantification of the bystander cell population.

2. ADC Administration:

  • Once the tumors reach a predetermined size, treat the mice with the ADC at various doses.

  • Include control groups treated with vehicle and an isotype control ADC.

3. Tumor Growth Monitoring:

  • Monitor tumor growth over time using caliper measurements.

  • If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically track the growth or regression of the bystander cell population.

4. Data Analysis:

  • Compare the tumor growth inhibition in the ADC-treated groups to the control groups.

  • Analyze the bioluminescence signal to quantify the specific killing of the Ag- bystander cells.

Conclusion

The bystander killing effect is a powerful attribute of ADCs with cleavable linkers, offering the potential to overcome tumor heterogeneity and enhance therapeutic efficacy. While the intrinsic membrane permeability of the released payload is the primary determinant of the bystander effect, the choice of cleavable linker is critical for ensuring efficient payload delivery to the tumor site and minimizing off-target toxicity.

The development of novel cleavable linkers with improved plasma stability represents a promising avenue for enhancing the therapeutic window of ADCs. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of the bystander killing potential of different linker-payload combinations, facilitating the rational design of more effective ADC therapies. Further head-to-head comparative studies are warranted to fully elucidate the nuanced impact of different cleavable linker chemistries on the bystander effect.

References

Unveiling the Kinetics of PAB Self-Immolation: A Comparative Analysis of Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate dance of linker cleavage and payload release is a critical determinant of an antibody-drug conjugate's (ADC) success. The para-aminobenzyl (PAB) self-immolative linker is a cornerstone of modern ADC design, yet its performance is intrinsically linked to the chemical nature of the cytotoxic payload it carries. This guide provides an objective comparison of PAB self-immolation kinetics with different payloads, supported by experimental data and detailed protocols to empower rational ADC design.

The PAB linker's function is predicated on a cascade of electronic rearrangements—a 1,6-elimination reaction—that is initiated by the enzymatic cleavage of a trigger, often a dipeptide like valine-citrulline (vc), within the target cancer cell.[1] This cleavage unmasks an aniline (B41778) nitrogen, which then initiates the rapid and irreversible fragmentation of the PAB spacer, leading to the release of the unmodified payload.[1] The efficiency and rate of this self-immolation are paramount for achieving a wide therapeutic window, ensuring that the potent cytotoxic agent is liberated swiftly at the site of action while remaining securely attached in systemic circulation.

Quantitative Comparison of PAB Self-Immolation with Different Payloads

Direct, side-by-side comparisons of the self-immolation kinetics of PAB linkers with diverse payloads under identical conditions are limited in publicly available literature. However, by compiling data from various studies on the stability of ADCs employing the PAB linker, we can draw valuable insights into the influence of the payload on the overall release kinetics. The following table summarizes the stability of a widely used mc-vc-PAB-MMAE conjugate in plasma from different species, which reflects the combined effect of enzymatic cleavage and self-immolation.

Linker-PayloadSpeciesMatrixTime (days)% Released PayloadReference
mc-vc-PAB-MMAEHumanPlasma6<1%[2]
mc-vc-PAB-MMAEMonkeyPlasma6<1%[2]
mc-vc-PAB-MMAEMousePlasma6~25%[2]

Note: The data for mc-vc-PAB-MMAE represents the overall release of MMAE, which includes both the enzymatic cleavage of the valine-citrulline linker and the subsequent self-immolation of the PAB spacer. Specific kinetic data (half-life or rate constant) for the self-immolation step of PAB with doxorubicin (B1662922) was not available in the searched literature. The rate of self-immolation for phenol-containing payloads, such as certain doxorubicin derivatives, is influenced by the electronic properties of the phenolic group; electron-withdrawing groups can accelerate the process.[3][4]

Understanding the Mechanism and Workflow

To visually conceptualize the processes involved in PAB self-immolation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PAB_Self_Immolation cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell cluster_Release Payload Release ADC Antibody-Linker-Payload Lysosome Lysosome ADC->Lysosome Internalization Cleaved_Linker Cleaved Linker (Unmasked Aniline) Enzyme Cathepsin B Enzyme->ADC Enzymatic Cleavage Self_Immolation 1,6-Elimination (Self-Immolation) Cleaved_Linker->Self_Immolation Initiation Released_Payload Free Payload Self_Immolation->Released_Payload Release Byproducts Linker Byproducts Self_Immolation->Byproducts Formation

PAB Self-Immolation Signaling Pathway

Experimental_Workflow cluster_Incubation Sample Incubation cluster_Analysis Sample Analysis cluster_Data Data Interpretation Start Incubate ADC in Plasma or Lysosomal Homogenate Timepoints Collect Aliquots at Various Timepoints Start->Timepoints Quench Quench Reaction Timepoints->Quench Purification Purify ADC (e.g., Protein A) Quench->Purification Analysis LC-MS/MS or HPLC Analysis Purification->Analysis Quantification Quantify Released Payload and Intact ADC Analysis->Quantification Kinetics Determine Release Kinetics (t1/2, k) Quantification->Kinetics

Experimental Workflow for Kinetic Analysis

Experimental Protocols

Accurate evaluation of PAB self-immolation kinetics relies on robust and well-defined experimental protocols. The following methodologies are central to quantifying payload release and assessing ADC stability.

Protocol 1: In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of the ADC in circulation and quantifying premature payload release.

1. Incubation:

  • Incubate the ADC at a concentration of 100 µg/mL in plasma (e.g., human, monkey, rat, mouse) at 37°C.[2]

  • Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, and 144 hours).[2]

2. Sample Preparation for Drug-to-Antibody Ratio (DAR) Analysis:

  • Purify the ADC from the plasma sample using affinity capture, such as with protein A magnetic beads.[2]

  • Wash the beads to remove non-specifically bound proteins.[2]

3. LC-MS/MS Analysis:

  • Elute the ADC from the beads and analyze by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the average DAR at each time point.

  • To quantify the released payload, precipitate the plasma proteins from a separate aliquot and analyze the supernatant by LC-MS/MS.

4. Data Analysis:

  • Plot the average DAR and the concentration of released payload over time to determine the stability and release kinetics of the ADC in plasma.

Protocol 2: Lysosomal Enzyme Cleavage Assay

This assay simulates the intracellular environment to specifically measure the rate of enzymatic cleavage and subsequent payload release.

1. Reaction Setup:

  • Prepare a reaction mixture containing the ADC, a lysosomal enzyme such as Cathepsin B, and an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 5 mM DTT).

  • Incubate the reaction at 37°C.

2. Time-Course Analysis:

  • At designated time points, quench the reaction by adding a stop solution (e.g., 10% acetic acid).

3. HPLC or LC-MS/MS Analysis:

  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS/MS.

  • Monitor the decrease in the peak corresponding to the intact ADC and the increase in the peak of the released payload.

4. Kinetic Parameter Calculation:

  • Calculate the initial rate of payload release from the slope of the concentration versus time plot.

  • Determine the half-life (t1/2) of the cleavage and release process.

Conclusion

The self-immolation kinetics of the PAB linker are a multifaceted process influenced by the nature of the attached payload. While direct comparative kinetic data for a wide range of payloads remains an area for further investigation, the available information underscores the importance of empirical evaluation. The stability of the mc-vc-PAB-MMAE conjugate in human and monkey plasma highlights the robustness of this linker system for payloads with similar electronic properties. For novel payloads, particularly those with different functional groups or electronic characteristics like phenol-containing drugs, a thorough kinetic analysis using the detailed protocols provided is essential for the successful design and optimization of next-generation ADCs. By understanding and carefully evaluating the interplay between the linker and the payload, researchers can unlock the full therapeutic potential of these targeted cancer therapies.

References

A Comparative Guide to In Vitro Plasma Stability of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index. Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced efficacy.[1] Conversely, a linker that is too stable may not efficiently release its cytotoxic payload within the target tumor cells. This guide provides an objective comparison of the plasma stability of common cleavable ADC linkers, supported by experimental data and a detailed assay methodology.

The choice of a cleavable linker is a pivotal decision in ADC design, directly influencing its safety and effectiveness.[1] An ideal linker must remain stable in systemic circulation but cleave efficiently upon reaching the target tumor site.[1] This guide focuses on three major classes of cleavable linkers:

  • Peptide Linkers: Designed to be cleaved by specific proteases, like cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.

  • Hydrazone Linkers: Engineered to be stable at the physiological pH of blood (~7.4) and to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1]

  • Disulfide Linkers: Exploit the higher concentration of reducing agents, such as glutathione (B108866) (GSH), inside cells compared to the bloodstream to trigger payload release.[2][3][4]

Comparative Plasma Stability Data

The stability of an ADC is significantly influenced by the linker's chemistry, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[5] The following table summarizes publicly available data on the stability of different cleavable linkers in plasma. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific ADC components and analytical methods used.

Linker TypeLinker ExampleADC ExampleSpeciesAssay Duration (hours)% Intact ADC / Stability MetricAnalytical Method
Peptide Valine-Citrulline (vc)Trastuzumab-vc-MMAEHuman168High plasma stability reportedLC-MS
Valine-Alanine (va)Anti-CD30-va-MMAEMouse144~80% intact ADC remainingELISA, LC-MS
Hydrazone Acid-labile hydrazoneGemtuzumab ozogamicinHuman48Variable; concerns about premature hydrolysisHPLC
BR96-DoxorubicinHuman>24>90% intact ADC remainingChromatography
Disulfide SPP-DM1Anti-Her2-SPP-DM1Rat168~50% payload lossLC-MS
SPDB-DM4SAR3419Human168>90% intact ADC remainingELISA

Data compiled from multiple literature sources. Conditions and specific ADC constructs vary between studies.

Generalized Experimental Protocol: In Vitro ADC Plasma Stability Assay

This protocol outlines a general procedure for assessing the in vitro plasma stability of an ADC. Specific parameters may need to be optimized based on the ADC construct and the chosen analytical method.

Objective: To determine the rate of drug-linker cleavage and loss of payload from an ADC when incubated in plasma over time.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator with gentle shaking capability

  • -80°C freezer

  • Analytical instrumentation (e.g., LC-MS, HPLC, ELISA reader)

  • Reagents for sample processing and analysis (e.g., immunoaffinity capture beads like Protein A, enzymes, detection antibodies)[1]

Procedure:

  • ADC Incubation:

    • Thaw plasma at 37°C. It is recommended to use plasma containing an anticoagulant like heparin or EDTA.

    • Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma.[1][6]

    • Prepare a control sample by diluting the ADC in PBS to the same final concentration.

    • Incubate all samples at 37°C with gentle agitation.[1][5]

  • Time-Point Sampling:

    • Collect aliquots of the plasma and PBS samples at predetermined time points (e.g., 0, 6, 24, 48, 72, 96, 168 hours).[1][6]

    • Immediately snap-freeze the collected aliquots and store them at -80°C to halt further degradation until analysis.[1]

  • Sample Analysis:

    • The method of analysis depends on the information required (e.g., average DAR, amount of free payload). Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for these measurements.[7][8][9]

    • To Measure Intact ADC (Average Drug-to-Antibody Ratio - DAR):

      • Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A magnetic beads).[1][7]

      • Wash the beads to remove non-specifically bound plasma proteins.

      • Elute the intact ADC from the beads.

      • Analyze the ADC by LC-MS to determine the average DAR at each time point.[1] A decrease in the average DAR over time indicates linker cleavage and payload loss.[1]

    • To Measure Released Payload:

      • Extract the free payload from the plasma samples, often using protein precipitation followed by solid-phase extraction.

      • Analyze the extracted samples by LC-MS/MS to quantify the concentration of the released payload. An internal standard is typically used for accurate quantification.

Experimental Workflow Diagram

ADC_Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results ADC Test ADC Mix_Plasma + ADC->Mix_Plasma Mix_PBS + ADC->Mix_PBS Plasma Species Plasma (e.g., Human, Mouse) Plasma->Mix_Plasma PBS PBS Control PBS->Mix_PBS Incubate Incubate Samples @ 37°C Mix_Plasma->Incubate Plasma Samples Mix_PBS->Incubate Control Samples Timepoints Collect Aliquots at Time Points (0, 24, 48h...) Incubate->Timepoints Freeze Snap Freeze & Store @ -80°C Timepoints->Freeze Immuno_Capture Immunoaffinity Capture (e.g., Protein A) Freeze->Immuno_Capture Payload_Extract Free Payload Extraction Freeze->Payload_Extract LCMS_DAR LC-MS Analysis (Intact ADC) Immuno_Capture->LCMS_DAR Data_Analysis Data Analysis (DAR vs. Time) LCMS_DAR->Data_Analysis LCMS_Payload LC-MS/MS Analysis (Released Payload) Payload_Extract->LCMS_Payload LCMS_Payload->Data_Analysis Stability_Profile Linker Stability Profile Data_Analysis->Stability_Profile

Caption: Workflow for an in vitro ADC plasma stability assay.

This guide provides a framework for comparing the plasma stability of cleavable ADC linkers and a foundational protocol for conducting these essential assays. The stability of the linker is a critical quality attribute that must be carefully evaluated during ADC development to ensure an optimal therapeutic window.[7]

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Mal-amido-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Mal-amido-PEG2-Val-Cit-PAB-OH, a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Researchers, scientists, and professionals in drug development should adhere to these procedures to ensure a safe laboratory environment and proper waste management.

I. Health and Safety Information

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[1]

  • Respiratory Protection: Avoid breathing dust, fumes, or vapors. If engineering controls are insufficient, use a NIOSH-approved respirator.[1]

  • General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place at -20°C, protected from light and moisture.[2][3]

II. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC32H47N7O10BroadPharm[2]
Molecular Weight689.8 g/mol BroadPharm[2]
Purity≥98%BroadPharm[2]
Storage Temperature-20°CBroadPharm, AxisPharm[2][3]
Shipping TemperatureAmbientBroadPharm[2]
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agentsMedChemExpress SDS[1]

III. Experimental Protocol: Spill Response and Disposal

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation, if safe to do so.

  • Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.[1]

  • Absorption: For liquid spills, absorb with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

  • Decontamination: Scrub surfaces and equipment with alcohol.[1]

  • Collection: Place all contaminated materials into a sealed, labeled container for proper disposal.[1]

  • PPE: Use full personal protective equipment during the entire cleanup process.[1]

Step-by-Step Disposal Procedure:

The disposal of this compound and associated waste must be conducted in accordance with local, state, and federal regulations. As this linker is a component of highly potent ADCs, a conservative approach treating it as hazardous chemical waste is recommended.

  • Segregation:

    • Segregate waste containing this compound from other laboratory waste streams.

    • This includes unused (neat) material, contaminated consumables (e.g., pipette tips, gloves, vials), and solutions.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials (gloves, wipes, vials, etc.) in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Collect all solutions containing the linker in a dedicated, clearly labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

  • Labeling:

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials.[1]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this material down the drain or in the regular trash.[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G Disposal Workflow for this compound A Generate Waste Containing Linker B Is the waste solid, liquid, or sharp? A->B C Solid Waste (gloves, vials, etc.) B->C Solid D Liquid Waste (solutions) B->D Liquid E Sharps Waste (needles, etc.) B->E Sharp F Place in labeled, sealed hazardous waste container for solids C->F G Place in labeled, sealed hazardous waste container for liquids D->G H Place in designated sharps container E->H I Store in designated secondary containment area F->I G->I H->I J Contact EHS for disposal I->J

Caption: Decision tree for the proper segregation and disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.